molecular formula C8H11NO3 B13037022 N-methyl-3-(3-furyl)alanine

N-methyl-3-(3-furyl)alanine

Cat. No.: B13037022
M. Wt: 169.18 g/mol
InChI Key: RWVKWSDYXPMACP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(3-furyl)alanine is a rare, non-proteinogenic amino acid that serves as a key building block in non-ribosomal peptide synthesis . This compound is characterized by a furan ring attached to the side chain of an N-methylated alanine residue. It was first identified and structurally defined as a constituent of the cyclic heptapeptide mycotoxin, rhizonin A, produced by Rhizopus microsporus . Research into its biosynthetic origin has revealed that this amino acid is derived from the shikimate pathway, not from phenylalanine . Its unique structure makes it a molecule of significant interest in the study and synthesis of complex natural products. Notably, this rare amino acid is incorporated into bioactive cyclic peptides, such as the endolides, which have shown selective affinity for receptors like vasopressin 1A and serotonin 5HT2b, indicating potential in pharmacological research . The synthesis of peptides containing N-methyl-3-(3-furyl)alanine, including the total synthesis of endolides A and B, is an active area of study in organic and medicinal chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

RWVKWSDYXPMACP-ZETCQYMHSA-N

Isomeric SMILES

CN[C@@H](CC1=COC=C1)C(=O)O

Canonical SMILES

CNC(CC1=COC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Biological Activity of N-Methyl-3-(3-furyl)alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Peptide Scientists, and Pharmacologists

Executive Summary

N-methyl-3-(3-furyl)alanine (N-Me-3-FurAla) is a specialized, non-proteinogenic amino acid pharmacophore found primarily in marine-derived cyclic peptides, such as Endolides A and B .[1] It functions as a structural hybrid, combining the aromatic/electronic properties of a furan ring (a bioisostere for phenylalanine/tyrosine) with the conformational constraints of N-methylation.

This guide details the compound's biological profile, focusing on its role in 5-HT2B and V1a receptor modulation , its synthetic production via Negishi coupling , and the critical toxicological considerations regarding furan bioactivation.

Chemical Architecture & Pharmacophore Properties[2]

Structural Significance

N-Me-3-FurAla introduces two critical modifications to a standard alanine backbone:

  • 3-Furyl Side Chain: Unlike the phenyl ring of phenylalanine, the furan ring is electron-rich and acts as a hydrogen bond acceptor (via the ether oxygen). This alters the electrostatic potential of the ligand-binding interface.

  • N-Methylation: This modification eliminates the amide proton, preventing hydrogen bond donation at the backbone. Crucially, it forces the peptide bond into a cis-conformation (or equilibrium), inducing turn structures essential for macrocyclization and receptor fit.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~183.2 g/mol (Free Acid)Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
LogP (Est.) 0.8 – 1.2Moderate lipophilicity; enhances membrane permeability compared to non-methylated analogs.
Electronic Nature

-excessive heteroaromatic
Capable of

-

stacking; Oxygen atom allows unique H-bond interactions not possible with Phe.
Conformation Restricted (

angles)
N-Me group reduces entropic penalty upon receptor binding.

Biological Activity: The Endolide Case Study

The primary validated biological activity of N-Me-3-FurAla is derived from its presence in Endolides A and B , cyclic tetrapeptides isolated from the marine fungus Stachylidium sp.

Receptor Selectivity & Potency

The incorporation of N-Me-3-FurAla dictates the selectivity profile between Serotonin and Vasopressin receptors.

  • Endolide A (Sequence: cyclo-[N-Me-3-FurAla-Val-N-Me-Leu-Ala]):

    • Target: Vasopressin Receptor 1A (V1a ).[1][2]

    • Activity:

      
      .
      
    • Physiological Role: V1a modulation affects vasoconstriction and social behavior.

  • Endolide B (Sequence: cyclo-[N-Me-3-FurAla-Val-N-Me-Leu-Ala] - Epimer):

    • Target: Serotonin Receptor (5-HT2B ).[1][3][2][4]

    • Activity:

      
       (High Selectivity).[1][2][4]
      
    • Mechanism: Competitive Antagonist (approx. 16% inhibition in cellular assays).[3]

    • Clinical Relevance: 5-HT2B antagonists are sought for treating pulmonary hypertension and cardiac fibrosis.

Mechanism of Action Visualization

The following diagram illustrates the divergence in receptor selectivity driven by the conformational lock provided by the N-methyl group.

ReceptorSelectivity Precursor Linear Tetrapeptide Precursor Cyclization T3P-Mediated Cyclization Precursor->Cyclization N-Me-3-FurAla induces turn EndolideA Endolide A (tctc conformation) Cyclization->EndolideA Kinetic Product EndolideB Endolide B (Conformational Isomer) Cyclization->EndolideB Thermodynamic Equilibration TargetV1a Target: V1a Receptor (Ki = 7.04 µM) EndolideA->TargetV1a Binding Pocket Fit Target5HT Target: 5-HT2B Receptor (Ki = 0.77 µM) EndolideB->Target5HT Binding Pocket Fit

Caption: Divergent biological activity of Endolide isomers driven by the conformational constraints of N-methyl-3-(3-furyl)alanine.[3]

Toxicology: The Furan Structural Alert

While the peptide scaffold stabilizes the molecule, the furan ring is a known "structural alert" in medicinal chemistry due to potential metabolic bioactivation.

Metabolic Bioactivation Pathway

The furan moiety can be oxidized by Cytochrome P450 enzymes (specifically CYP2E1 ) to form a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor, covalently binding to proteins and DNA.[5][6]

Experimental Validation: Researchers utilizing this pharmacophore must perform a Reactive Metabolite Trapping Assay (Protocol in Section 5) to assess hepatotoxicity risk.

FuranToxicity FuranAA N-Me-3-(3-furyl)alanine (Peptide Bound) CYP2E1 CYP2E1 / CYP3A4 Oxidation FuranAA->CYP2E1 Epoxide Unstable Epoxide Intermediate CYP2E1->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adducts Covalent Adducts (Protein/DNA) Dialdehyde->Adducts Michael Addition Toxicity Hepatotoxicity / Carcinogenicity Adducts->Toxicity

Caption: Mechanism of furan-mediated bioactivation leading to potential toxicity.

Experimental Protocols

Synthesis of N-Methyl-3-(3-furyl)alanine (Negishi Coupling Route)

Note: This protocol synthesizes the amino acid core. N-methylation is typically performed on the protected intermediate.

Reagents:

  • Zinc dust (activated)

  • 3-Bromofuran[3]

  • N-Boc-3-iodo-L-alanine methyl ester

  • Pd2(dba)3 (Catalyst)

  • S-Phos (Ligand)

Step-by-Step Methodology:

  • Zinc Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF.

  • Organozinc Formation: Add N-Boc-3-iodo-L-alanine methyl ester to the activated zinc suspension. Stir at room temperature for 30 min to form the organozinc reagent.

  • Coupling: In a separate flask, mix Pd2(dba)3 (2.5 mol%), S-Phos (10 mol%), and 3-bromofuran (1.0 eq). Add the organozinc solution via cannula.

  • Reaction: Heat to 60°C for 12 hours under Argon.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

  • N-Methylation: Dissolve the resulting 3-(3-furyl)alanine derivative in THF. Add NaH (1.2 eq) at 0°C, followed by Methyl Iodide (MeI, 1.5 eq). Stir for 4 hours to yield N-Boc-N-Methyl-3-(3-furyl)alanine methyl ester .

Reactive Metabolite Trapping Assay (GSH Trapping)

Purpose: To determine if the furan moiety generates reactive metabolites in microsomes.

  • Incubation: Incubate the test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH-adduct mass shifts (+307 Da). A positive result indicates bioactivation risk.

References

  • Almeida, C., et al. (2016). "Endolides A and B, Vasopressin and Serotonin-Receptor Interacting N-Methylated Peptides from the Sponge-Derived Fungus Stachylidium sp." Organic Letters, 18(20), 5288–5291. Link[4]

  • Maddah, M. M., et al. (2021). "Total Synthesis of Endolides A and B." Journal of Organic Chemistry, 86(15), 10821–10835. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • BenchChem. (2025). "Synthesis of N-Methyl-L-alanine: A Technical Guide." Link

  • EFSA Panel on Contaminants in the Food Chain. (2017). "Risks for public health related to the presence of furan and methylfurans in food." EFSA Journal, 15(10), e05005. Link

Sources

An In-depth Technical Guide to N-methyl-3-(3-furyl)alanine Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-3-(3-furyl)alanine is a rare, non-proteinogenic amino acid incorporated into a select group of bioactive peptides of microbial origin. Its unique furan-containing side chain and N-methylated backbone bestow significant conformational and metabolic properties upon the parent molecules, making them intriguing subjects for natural product chemistry, chemical biology, and drug discovery. This technical guide provides a comprehensive overview of the natural products featuring this distinct amino acid, delving into their microbial sources, biosynthetic origins via non-ribosomal peptide synthetases, and detailed methodologies for their chemical synthesis. Furthermore, we explore the diverse and potent biological activities of these compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-methyl-3-(3-furyl)alanine in Natural Products

The structural diversity of natural products is a cornerstone of drug discovery. Non-proteinogenic amino acids, in particular, contribute to the unique architectures and biological activities of many peptidic natural products. N-methyl-3-(3-furyl)alanine stands out as an exceptionally rare building block, characterized by a furan ring attached to the β-carbon of an alanine scaffold, with the further distinction of a methylated α-amino group.

The incorporation of N-methylated amino acids into peptides is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[1] N-methylation can improve metabolic stability by hindering enzymatic degradation, increase membrane permeability, and modulate the conformational flexibility of the peptide backbone.[1] The furan moiety, a five-membered aromatic heterocycle, can participate in various non-covalent interactions and serves as a bioisostere for other aromatic systems. The combination of these two structural features in N-methyl-3-(3-furyl)alanine makes the natural products that contain it compelling candidates for further investigation.

This guide will provide a detailed exploration of this unique amino acid, from its natural sources and biosynthesis to its chemical synthesis and the biological activities of the peptides in which it is found.

Natural Occurrence and Microbial Producers

To date, only a handful of natural products have been identified that contain the 3-(3-furyl)alanine residue, and even fewer are N-methylated at this position. These compounds are primarily cyclic peptides produced by microorganisms, often in symbiotic relationships.

Natural Product FamilyProducing OrganismKey Structural Features
Rhizonins Burkholderia endofungorum (endosymbiont of the fungus Rhizopus microsporus)[2][3]Cyclic heptapeptides
Bingchamides Streptomyces bingchenggensis[4]Cyclic pentapeptides
Endolides Burkholderia sp. (endosymbiont of the marine sponge-derived fungus Stachylidium sp.)[5]N-methylated cyclic tetrapeptides

Interestingly, the production of rhizonins was initially attributed to the fungus Rhizopus microsporus, but subsequent research revealed that the true producer is a bacterial endosymbiont, Burkholderia endofungorum.[2][3] This highlights a recurring theme in natural product discovery, where the biosynthetic capabilities of symbiotic microorganisms are responsible for the production of complex metabolites.

Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

The peptidic nature of these natural products, coupled with the presence of non-proteinogenic amino acids and N-methylation, strongly points towards their biosynthesis by Non-Ribosomal Peptide Synthetases (NRPSs).[6][7] NRPSs are large, modular enzymes that act as assembly lines for the synthesis of complex peptides without the direct involvement of ribosomes and messenger RNA.[7][8][9]

The biosynthesis of 3-(3-furyl)alanine itself is proposed to originate from the shikimate pathway, which is the same pathway responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[10]

The NRPS Assembly Line

Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain and is typically composed of three core domains:[8][9][11]

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

Additional domains can be present within a module to perform modifications such as epimerization, heterocyclization, and, pertinently, N-methylation.

NRPS_Module cluster_module NRPS Module A_domain Adenylation (A) Selects & Activates Amino Acid PCP_domain Peptidyl Carrier Protein (PCP) Tethers Amino Acid A_domain->PCP_domain Activates & Loads M_domain Methyltransferase (M) (Optional) N-methylation PCP_domain->M_domain Modification C_domain Condensation (C) Forms Peptide Bond NextModule To Next Module C_domain->NextModule Elongated Peptide M_domain->C_domain AminoAcid Amino Acid + ATP AminoAcid->A_domain GrowingPeptide Growing Peptide Chain (from previous module) GrowingPeptide->C_domain

A simplified workflow of a single NRPS module, including an optional Methyltransferase domain.
N-Methylation in NRPS

The N-methylation of the 3-(3-furyl)alanine residue in natural products like the endolides is catalyzed by a dedicated Methyltransferase (M) domain within the corresponding NRPS module.[12] This domain utilizes S-adenosyl methionine (SAM) as a methyl group donor to modify the amino acid after it has been loaded onto the PCP domain.[12]

Chemical Synthesis of N-methyl-3-(3-furyl)alanine and its Peptides

The total synthesis of natural products containing N-methyl-3-(3-furyl)alanine is a challenging endeavor that requires the stereoselective synthesis of the unnatural amino acid and its incorporation into a peptide sequence, often followed by a macrocyclization step.

Synthesis of the 3-(3-furyl)alanine Core

The synthesis of the 3-(3-furyl)alanine core can be approached through methods analogous to the synthesis of other β-aryl-alanines. A common strategy involves the condensation of a furan-containing electrophile with a nucleophilic glycine equivalent.

Exemplary Protocol: Diethyl Acetamidomalonate Condensation [13]

This method provides a reliable route to the racemic amino acid, which can then be resolved or used in syntheses where stereochemistry is established at a later stage.

  • Preparation of 3-(bromomethyl)furan: 3-Furanmethanol is treated with a brominating agent such as phosphorus tribromide or N-bromosuccinimide/triphenylphosphine to yield the corresponding bromide.

  • Malonic Ester Synthesis: Diethyl acetamidomalonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate.

  • Alkylation: The enolate is reacted with 3-(bromomethyl)furan. The bromide acts as the electrophile, and a carbon-carbon bond is formed.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield DL-3-(3-furyl)alanine.

Furan_Alanine_Synthesis FuranMethanol 3-Furanmethanol BromoFuran 3-(Bromomethyl)furan FuranMethanol->BromoFuran Bromination BrominatingAgent PBr3 or NBS/PPh3 BrominatingAgent->BromoFuran AlkylatedProduct Alkylated Malonate BromoFuran->AlkylatedProduct Malonate Diethyl Acetamidomalonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base NaOEt Base->Enolate Enolate->AlkylatedProduct Alkylation FinalProduct DL-3-(3-furyl)alanine AlkylatedProduct->FinalProduct Hydrolysis & Decarboxylation Hydrolysis Acid/Base Hydrolysis & Heat Hydrolysis->FinalProduct

Sources

characterization of N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N-methyl-3-(3-furyl)alanine

Abstract

N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a furan moiety, a privileged scaffold in numerous bioactive compounds, combined with N-methylation, offers a strategic approach to enhancing the pharmacokinetic and pharmacodynamic properties of novel peptide-based therapeutics.[1][2] This guide provides a comprehensive technical overview of the essential methodologies for the synthesis and , intended for scientists and professionals in the field. We will explore a proposed synthetic pathway, detail key analytical techniques for structural elucidation and purity assessment, and discuss the potential biological significance of this unique amino acid.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents frequently involves the modification of endogenous molecules to improve their stability, bioavailability, and target specificity. N-methylated amino acids are a cornerstone of this strategy, as the N-methyl group can impart resistance to enzymatic degradation and modulate peptide conformation.[3][4] The introduction of an N-methyl group can enhance metabolic stability, improve membrane permeability, and influence the biological activity of peptides.[5]

The furan ring system is another feature of considerable interest, found in a variety of natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6] The rare amino acid 3-(3-furyl)alanine, for instance, is a constituent of several bioactive non-ribosomal peptides.[7][8] Therefore, the strategic combination of these two structural motifs in N-methyl-3-(3-furyl)alanine presents a compelling opportunity for the design of new and improved peptide-based drugs. This guide aims to provide the foundational knowledge for researchers to synthesize and thoroughly characterize this promising building block.

Proposed Synthesis of N-methyl-3-(3-furyl)alanine

A direct and reliable synthesis of N-methyl-3-(3-furyl)alanine can be envisioned through the N-methylation of a suitably protected 3-(3-furyl)alanine precursor. The following protocol is a proposed route based on established methodologies for the N-methylation of amino acids.[5][9]

Synthetic Workflow

Synthetic_Workflow A 3-(3-furyl)alanine B N-Boc-3-(3-furyl)alanine A->B Boc2O, NaOH C N-Boc-N-methyl-3-(3-furyl)alanine B->C NaH, CH3I D N-methyl-3-(3-furyl)alanine C->D TFA or HCl

Sources

An In-depth Technical Guide to the Solubility of N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of a Novel Amino Acid Derivative

N-methyl-3-(3-furyl)alanine represents a unique structural motif, combining the non-proteinogenic amino acid 3-(3-furyl)alanine with N-methylation, a strategic modification in medicinal chemistry known to enhance pharmacokinetic properties.[1][2][3] As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its progression in drug discovery and development.[4][5] This guide provides a comprehensive framework for characterizing the solubility of N-methyl-3-(3-furyl)alanine, a critical parameter influencing bioavailability and formulation development.[6][7] In the absence of direct experimental data for this specific molecule, this document outlines the predictive approaches and detailed experimental protocols necessary to robustly determine its solubility profile.

Section 1: Predicted Physicochemical Landscape of N-methyl-3-(3-furyl)alanine

1.1. The 3-(3-furyl)alanine Core:

The parent amino acid, 3-(3-furyl)alanine, is a rare, non-proteinogenic amino acid found in some non-ribosomal peptides.[1] Its structure, featuring a furan ring, imparts a degree of aromaticity and potential for hydrogen bonding through the furan oxygen. The alanine backbone provides the characteristic amino and carboxylic acid functionalities.

1.2. The Influence of N-methylation:

N-methylation, the substitution of a hydrogen atom on the amino group with a methyl group, is a well-established strategy in peptide and small molecule drug design. This modification can have several profound effects on a molecule's properties:

  • Increased Lipophilicity: The addition of a methyl group generally increases the hydrophobicity of the molecule, which can lead to decreased aqueous solubility.[3][8]

  • Disruption of Hydrogen Bonding: The replacement of an N-H proton with a methyl group eliminates a hydrogen bond donor site. This can disrupt crystal lattice packing and potentially impact solubility in protic solvents.

  • Conformational Rigidity: N-methylation can restrict the conformational flexibility around the peptide bond, influencing how the molecule interacts with itself and with solvent molecules.[3]

1.3. Predicted Physicochemical Parameters:

Based on the structures of similar compounds, we can estimate the key physicochemical parameters for N-methyl-3-(3-furyl)alanine that will influence its solubility.

ParameterPredicted Value/RangeRationale & Implication for Solubility
Molecular Weight ~169.18 g/mol Calculated based on chemical formula (C8H11NO3). A relatively low molecular weight generally favors solubility.
pKa (acidic) ~2-3Estimated for the carboxylic acid group. Below this pH, the molecule will be positively charged, potentially increasing solubility in acidic media.
pKa (basic) ~9-10Estimated for the secondary amine. Above this pH, the molecule will be neutral, likely decreasing aqueous solubility.
LogP 1.0 - 2.0The furan ring and N-methylation contribute to its lipophilicity. A positive LogP indicates a preference for a non-polar environment, suggesting potentially limited aqueous solubility.
Polar Surface Area (PSA) ~50-60 ŲCalculated based on the presence of the carboxylic acid and the furan oxygen. A moderate PSA suggests a balance between polar and non-polar characteristics.

Note: These are predicted values and require experimental verification.

Section 2: A Strategic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[4][9][10] For a novel compound like N-methyl-3-(3-furyl)alanine, a tiered approach starting with kinetic assessment followed by a more rigorous thermodynamic determination is recommended.

2.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

The terms "kinetic" and "thermodynamic" solubility refer to the conditions under which the measurement is made and can yield significantly different results.[9][10]

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[5][11] It reflects the compound's tendency to remain in solution under non-equilibrium conditions and is often influenced by the amorphous or less stable solid form.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[10][12][13] This measurement is more time-consuming but provides the gold-standard value for formulation and development.[9]

The following diagram illustrates the conceptual workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow for N-methyl-3-(3-furyl)alanine A Compound Synthesis & Characterization B Kinetic Solubility Assay (High-Throughput Screening) A->B C Data Analysis: Precipitation Concentration B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Informs concentration range E Data Analysis: Equilibrium Concentration D->E F pH-Dependent Solubility Profile E->F G Final Solubility Report F->G

Caption: Workflow for comprehensive solubility assessment.

Section 3: Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust and reproducible assessment of the solubility of N-methyl-3-(3-furyl)alanine.

3.1. Protocol for Kinetic Solubility Determination

This protocol is adapted for a 96-well plate format, suitable for early-stage screening.

Materials:

  • N-methyl-3-(3-furyl)alanine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for analysis)

  • Automated liquid handler (optional, but recommended for precision)

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-methyl-3-(3-furyl)alanine in 100% DMSO.

  • Serial Dilution in DMSO: In a polypropylene 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate clear 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Using a liquid handler, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Immediately after addition, shake the plate for 2 hours at 25°C. Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.

  • 1% Final DMSO Concentration: This is a compromise to minimize the co-solvent effect of DMSO on the aqueous solubility while ensuring the compound is initially in solution.

  • Nephelometry: This is a rapid and sensitive method for detecting precipitation.[4]

3.2. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

Materials:

  • N-methyl-3-(3-furyl)alanine (solid powder)

  • Aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid N-methyl-3-(3-furyl)alanine to a series of glass vials (ensure solid is visible at the end of the experiment).

  • Solvent Addition: Add a known volume of the desired aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. It is crucial to ensure that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.[14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of N-methyl-3-(3-furyl)alanine using a validated HPLC-UV method against a standard curve.

Causality Behind Experimental Choices:

  • Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase.[15]

  • Prolonged Shaking: This allows the system to reach thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[15]

  • HPLC-UV Quantification: This provides a sensitive and specific method for measuring the concentration of the dissolved compound.[13]

The following diagram illustrates the shake-flask experimental workflow.

G cluster_0 Thermodynamic Solubility (Shake-Flask) Workflow A Add excess solid N-methyl-3-(3-furyl)alanine to vial B Add aqueous buffer (specific pH) A->B C Equilibrate on shaker (24-48h at constant T) B->C D Phase Separation (Centrifugation/Filtration) C->D E Collect supernatant D->E F Quantify concentration by HPLC-UV E->F G Determine Equilibrium Solubility F->G

Caption: Shake-flask method for thermodynamic solubility.

Section 4: Data Interpretation and Reporting

4.1. Kinetic Solubility:

The result is typically reported as a single concentration value in µg/mL or µM. It is important to note the experimental conditions, including the final DMSO concentration and the buffer composition.

4.2. Thermodynamic Solubility:

The results should be presented in a table and graphically, showing the solubility of N-methyl-3-(3-furyl)alanine as a function of pH.

pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.025Experimental ValueCalculated Value
5.025Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value
9.025Experimental ValueCalculated Value

A plot of solubility versus pH will provide valuable insights into the ionization behavior of the molecule and predict its solubility in different physiological environments.

Conclusion: A Pathway to Understanding

While direct experimental data on the solubility of N-methyl-3-(3-furyl)alanine is yet to be published, this guide provides a robust scientific framework for its determination. By combining predictive analysis of its physicochemical properties with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance this promising molecule in the drug discovery pipeline. The methodologies outlined herein are designed to be self-validating and provide the authoritative grounding necessary for confident decision-making in drug development.

References

  • ChemicalBook. (n.d.). FMOC-N-Methyl-L-alanine manufacturers and suppliers in india.
  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Chem-Impex. (n.d.). N-Methyl-DL-alanine.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • El Maddah, F., Nazir, M., & König, G. M. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides.
  • Sigma-Aldrich. (n.d.). N-Methyl- L -alanine.
  • National Center for Biotechnology Information. (n.d.). 3-Furylalanine. PubChem.
  • TCI Chemicals. (n.d.). N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-furyl)-L-alanine.
  • Bevan, C. D., & Lloyd, R. S. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(4), 104-109.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Roy, K., & De, P. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10695-10705.
  • Jouyban, A. (2012). Experimental and computational methods pertaining to drug solubility. In Toxicity and Drug Testing. InTech.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Dufal, S., Papaioannou, V., Sadeqzadeh, M., & Jackson, G. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(30), 13593-13611.
  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Gerstner, L., Janzen, D., Sadowski, G., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(14), 8686-8697.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Roy, K., & De, P. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of N-methyl-3-(3-furyl)alanine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] N-methylated amino acids, in particular, are known to improve pharmacokinetic profiles by increasing membrane permeability and providing resistance to enzymatic degradation.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-N-methyl-3-(3-furyl)alanine and its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We address the principal challenges, including the steric hindrance associated with coupling N-methylated residues and the potential acid sensitivity of the furan moiety, offering field-proven methodologies to ensure high-yield synthesis of these novel peptides.

Introduction: The Rationale for N-methyl-3-(3-furyl)alanine

The furan ring is a versatile heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its incorporation into a peptide backbone via N-methyl-3-(3-furyl)alanine introduces a unique combination of steric and electronic properties. The N-methylation provides conformational constraint and proteolytic resistance, while the furan ring can engage in various molecular interactions, including hydrogen bonding (via the oxygen atom) and π-stacking, potentially modulating target binding and specificity.

The primary challenges in utilizing this building block are twofold:

  • Synthesis of the Monomer: An efficient synthesis of the optically pure Fmoc-protected N-methylated amino acid is the prerequisite for its use in SPPS.

  • Peptide Coupling and Cleavage: The secondary amine of the N-methylated residue is sterically hindered and less nucleophilic, making peptide bond formation difficult.[5][6] Furthermore, the furan ring can be susceptible to degradation under the strongly acidic conditions typically used for peptide cleavage from the solid support.[7][8]

This document provides robust protocols to navigate these challenges, enabling researchers to explore the potential of N-methyl-3-(3-furyl)alanine in their drug discovery programs.

Synthesis of Fmoc-N-methyl-3-(3-furyl)alanine-OH

While not commercially available, Fmoc-N-methyl-3-(3-furyl)alanine-OH can be synthesized from the parent amino acid, 3-(3-furyl)alanine, using established N-methylation methodologies. The Biron-Kessler method, which proceeds via a 2-nitrobenzenesulfonyl (o-NBS) protected intermediate, is a highly effective approach.[9]

Proposed Synthetic Pathway

The synthesis involves a three-step process starting from L-3-(3-furyl)alanine: (1) protection of the primary amine with an o-NBS group, (2) methylation of the resulting sulfonamide, and (3) deprotection of the o-NBS group followed by reprotection with Fmoc.

G cluster_0 Synthesis of Fmoc-N-methyl-3-(3-furyl)alanine-OH start L-3-(3-furyl)alanine step1 1. o-NBS Protection (o-NBS-Cl, Base) start->step1 intermediate1 N-(o-NBS)-3-(3-furyl)alanine step1->intermediate1 step2 2. N-Methylation (MeI or (MeO)2SO2, Base) intermediate1->step2 intermediate2 N-methyl-N-(o-NBS)-3-(3-furyl)alanine step2->intermediate2 step3 3. Deprotection/Reprotection (Thiophenol/K2CO3 then Fmoc-OSu) intermediate2->step3 final_product Fmoc-N-methyl-3-(3-furyl)alanine-OH step3->final_product

Caption: Proposed synthetic route for Fmoc-N-methyl-3-(3-furyl)alanine-OH.

Detailed Synthesis Protocol

Materials:

  • L-3-(3-furyl)alanine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane, Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Standard solvents for extraction and purification (Ethyl acetate, Hexanes, Dichloromethane)

Protocol:

  • N-Nosylation:

    • Dissolve L-3-(3-furyl)alanine (1 eq.) in a 1:1 mixture of 1,4-dioxane and aqueous NaHCO₃ solution (10%).

    • Cool the solution to 0°C in an ice bath.

    • Add o-NBS-Cl (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(o-NBS)-3-(3-furyl)alanine.

  • N-Methylation:

    • Dissolve the product from the previous step (1 eq.) in anhydrous DMF.

    • Add K₂CO₃ (3 eq.) and methyl iodide (2 eq.).

    • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methylated intermediate.

  • Deprotection and Fmoc Protection:

    • Dissolve the methylated intermediate (1 eq.) in DMF.

    • Add K₂CO₃ (5 eq.) and thiophenol (3 eq.).

    • Stir at room temperature for 2-4 hours until the yellow color disappears.

    • Quench the reaction with water and wash with hexanes to remove excess thiophenol.

    • To the aqueous layer, add 1,4-dioxane to maintain solubility, then add NaHCO₃ (3 eq.) and Fmoc-OSu (1.2 eq.).

    • Stir overnight at room temperature.

    • Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final product, Fmoc-N-methyl-3-(3-furyl)alanine-OH.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-N-methyl-3-(3-furyl)alanine-OH into a growing peptide chain follows the general principles of Fmoc-SPPS but requires specific considerations to ensure efficient coupling.[10][11]

General SPPS Cycle

The SPPS process is a cyclical series of steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next amino acid, and a final wash.[12]

Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection

Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.

Recommended Coupling Protocol for N-methyl-3-(3-furyl)alanine

Due to steric hindrance, standard coupling reagents like HBTU/HCTU may result in low yields.[6] More potent coupling reagents are required.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOPPhosphonium/aminium-based reagents are highly effective for sterically hindered couplings.[13]
Base DIEA or CollidineNon-nucleophilic bases are required to prevent side reactions. Collidine is often preferred for reducing racemization.
Equivalents (AA:Reagent:Base) 4 : 3.9 : 8A higher excess of reagents is used to drive the reaction to completion.
Solvent DMF or NMPStandard polar aprotic solvents for SPPS.
Reaction Time 2 - 4 hoursExtended coupling times are necessary for hindered amino acids.
Monitoring Bromophenol Blue TestThe standard ninhydrin test is ineffective for secondary amines. A negative (yellow) bromophenol blue test indicates reaction completion.
Double Coupling RecommendedIf the monitoring test is positive (blue/green) after the initial coupling, a second coupling is strongly advised.

Step-by-Step Coupling Procedure:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate a solution of Fmoc-N-methyl-3-(3-furyl)alanine-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them, and perform the bromophenol blue test.

  • Recoupling (if necessary): If the test is positive, drain the reaction vessel and repeat steps 3 and 4.

  • Washing: Once the coupling is complete (test is negative), wash the resin thoroughly with DMF to remove excess reagents.

Cleavage and Deprotection: Protecting the Furan Ring

The furan ring is susceptible to electrophilic attack and potential ring-opening under strong acidic conditions. Standard cleavage cocktails with high concentrations of TFA can lead to degradation. The presence of water can also promote side reactions.[14] Therefore, a modified cleavage protocol is essential.

Recommended Cleavage Cocktail:

  • Reagent: TFA / Triisopropylsilane (TIS) / Dichloromethane (DCM)

  • Ratio: 50 : 5 : 45 (v/v/v)

  • Time: 2 hours at room temperature

Rationale:

  • Reduced TFA Concentration: Lowering the TFA concentration mitigates the harshness of the acidic environment.

  • DCM as Co-solvent: DCM helps to swell the resin and dilute the TFA.

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger for carbocations generated during the cleavage of other side-chain protecting groups (e.g., Trt, Pbf, tBu), preventing them from attacking the electron-rich furan ring.

Cleavage Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Characterization of the Final Peptide

Thorough characterization is crucial to confirm the successful incorporation of N-methyl-3-(3-furyl)alanine and to assess the purity of the final peptide.

Purification and Purity Analysis
  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Procedure: Purify the crude peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and analyze their purity by analytical RP-HPLC.[15]

Identity Confirmation
  • Technique: Mass Spectrometry (LC-MS or MALDI-TOF).

  • Expected Results: The observed mass should match the calculated theoretical mass of the peptide containing N-methyl-3-(3-furyl)alanine (Monoisotopic Mass of residue = 167.0739 g/mol ).

  • Tandem MS (MS/MS): Fragmentation analysis should show the expected series of b- and y-ions.[16][17] Cleavage at the N-methylated peptide bond can sometimes be less favored, but the mass difference between adjacent fragments will confirm the presence of the 167 Da residue.

Structural Verification
  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Expected Signals:

    • ¹H NMR: Look for characteristic signals for the furan protons, typically in the aromatic region (δ 6.0-7.5 ppm).[15] The N-methyl group will appear as a singlet around δ 2.5-3.0 ppm.

    • ¹³C NMR: The furan carbons will have distinct chemical shifts, generally between δ 110-150 ppm.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Insufficiently potent coupling reagent. 2. Incomplete Fmoc deprotection. 3. Peptide aggregation.1. Switch to HATU or PyAOP. Perform a double coupling. 2. Extend deprotection time or use a fresh piperidine solution. 3. Use NMP as a solvent or add chaotropic salts.
Deletion of the Residue Incomplete coupling of N-methyl-3-(3-furyl)alanine.Follow the recommended coupling protocol with extended time and monitoring. Always perform a double coupling for this residue.
Low Yield After Cleavage Peptide degradation due to furan ring instability.Use the recommended modified cleavage cocktail with reduced TFA concentration. Ensure anhydrous conditions.
Multiple Peaks in HPLC 1. Incomplete deprotection of side chains. 2. Cis/trans isomers around the N-methylated peptide bond.1. Increase cleavage time or use a stronger scavenger cocktail if other sensitive residues are present. 2. This is an inherent property. Peaks should coalesce upon heating. Confirm identity of peaks by LC-MS.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1971). Journal of the American Chemical Society. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2018). PNAS. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Synlett. [Link]

  • Biosynthesis of 3-(3-furyl)-alanine via the shikimate pathway and... (2015). ResearchGate. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Molecules. [Link]

  • Mass spectrometry of peptides and proteins. (2007). Chemical Society Reviews. [Link]

  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2004). Chemical Society Reviews. [Link]

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). Pharmaffiliates. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2015). Catalysis Science & Technology. [Link]

  • Biosynthetic origin of N-methyl-3-(3-furyl)-alanine in cyclic peptides produced by Stachylidium sp. (2015). ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. [Link]

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing N-Methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl-3-(3-furyl)alanine (Me-3-FurAla) into peptide sequences presents a "dual-threat" challenge in Solid-Phase Peptide Synthesis (SPPS). Researchers must navigate two opposing chemical constraints:

  • Steric Hindrance: The

    
    -methyl group imposes severe steric barriers to the coupling of the subsequent amino acid, often leading to deletion sequences.
    
  • Acid/Scavenger Sensitivity: The electron-rich furan moiety serves as an isostere for histidine or phenylalanine but is susceptible to acid-catalyzed ring opening and electrophilic attack by thiols (e.g., ethanedithiol) during cleavage.

This guide provides a validated workflow to overcome these hurdles. We detail a HATU/HOAt-mediated coupling protocol optimized for


-methylated termini and a "Furan-Safe" cleavage strategy  that preserves structural integrity.

Strategic Overview: The "Safe-Passage" Workflow

The following flowchart illustrates the critical decision points required to successfully synthesize peptides containing Me-3-FurAla.

SPPS_Workflow Start Start: Resin Selection Resin_Choice Decision: C-Term Acid or Amide? Start->Resin_Choice CTC 2-Chlorotrityl (2-CTC) (Recommended for Furan Safety) Resin_Choice->CTC Acid Terminus Rink Rink Amide (Requires careful cleavage) Resin_Choice->Rink Amide Terminus Coupling_1 Step 1: Couple Me-3-FurAla (Standard HATU/DIPEA) CTC->Coupling_1 Rink->Coupling_1 Coupling_2 Step 2: Couple NEXT AA onto Me-3-FurAla (The Bottleneck) Coupling_1->Coupling_2 Check QC: Chloranil or Bromophenol Blue Test Coupling_2->Check Recouple Double Couple: HATU/HOAt or PyBroP @ 50°C Check->Recouple Incomplete (<99%) Cleavage Step 3: Cleavage & Deprotection Check->Cleavage Complete Recouple->Check Cocktail Cocktail Selection: Avoid Ethanedithiol (EDT) Cleavage->Cocktail Final Final Peptide Isolation Cocktail->Final

Figure 1: Strategic workflow for integrating N-methyl-3-(3-furyl)alanine into SPPS sequences.

Chemical Constraints & Handling

The Steric Barrier ( -Methylation)

The methyl group on the backbone nitrogen eliminates the hydrogen bond donor capability of the amide and introduces significant steric clash. This drastically reduces the nucleophilicity of the amine during the next acylation step.

  • Consequence: Standard DIC/Oxyma or HBTU protocols often fail, yielding truncated peptides.

  • Solution: Use high-efficiency coupling reagents (HATU, PyBroP) and catalytic additives (HOAt) that minimize racemization and enhance kinetics.

The Stability Barrier (Furan Ring)

The furan ring is electron-rich (excessive


-density).
  • Acid Sensitivity: Strong acids (high % TFA) can protonate the furan ring, leading to polymerization or ring opening.

  • Scavenger Incompatibility: Dithiol scavengers, specifically Ethanedithiol (EDT) and Propanedithiol (PDT) , are known to react with the furan moiety under acidic conditions, forming bis-dithioacetal byproducts [1].

  • Solution: Use Triisopropylsilane (TIS) or DODT (3,6-dioxa-1,8-octanedithiol) which are less aggressive, and limit TFA exposure time.[1]

Detailed Experimental Protocols

Protocol A: Resin Preparation

Select 2-Chlorotrityl Chloride (2-CTC) resin whenever possible. Its extreme acid sensitivity allows cleavage with 1% TFA/DCM, leaving the furan ring completely untouched.

For Rink Amide (if amide C-terminus is required):

  • Swelling: Swell resin (0.1 mmol scale) in DCM for 20 min, then DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

Protocol B: Coupling onto the N-Methyl-3-(3-furyl)alanine

This is the critical step. The Me-3-FurAla is already on the resin; we are coupling the NEXT amino acid.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for N-methyl couplings.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH (4.0 equiv), HATU (3.9 equiv), and HOAt (4.0 equiv) in minimum dry DMF.

  • Activation: Add DIPEA (8.0 equiv). Shake for 30 seconds to pre-activate.

  • Coupling: Add the mixture to the resin-bound Me-3-FurAla.

  • Reaction Conditions:

    • Standard: Shake for 2 hours at room temperature.

    • Difficult Sequences: If the incoming AA is bulky (Val, Ile, Thr), heat to 50°C for 1 hour (microwave or water bath). Note: Furan is generally stable at 50°C in neutral/basic coupling conditions.

  • Monitoring: Perform a Chloranil Test or Bromophenol Blue Test .

    • Note: The standard Kaiser (Ninhydrin) test is false-negative for secondary amines like N-methyl. You must use Chloranil (Acetaldehyde/Chloranil) which turns blue/green for secondary amines.

  • Double Coupling: If the test is positive (blue), repeat the coupling step with fresh reagents.

Protocol C: The "Furan-Safe" Cleavage

Standard "Reagent K" (containing EDT) must be avoided.

Cocktail Selection Table:

ComponentStandard Cocktail (Avoid)Furan-Safe Cocktail A (Recommended)Furan-Safe Cocktail B (For Met/Cys containing)
TFA 82.5%95% 94%
Water 5%2.5% 2.5%
TIS 5% (Silane)2.5% 1.0%
EDT 2.5% (Dithiol)0% (Strictly Excluded)0%
DODT -0% 2.5%
Phenol 5%0% 0%

Why DODT? Literature suggests DODT is less reactive toward furan than EDT while still protecting Methionine/Cysteine [1]. If no Met/Cys are present, use Cocktail A.

Procedure:

  • Washing: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (basic DMF can cause TFA salts/polymerization).

  • Incubation: Add Furan-Safe Cocktail A to the resin.

  • Time: Shake at room temperature for 2 hours . Do not exceed 3 hours.

  • Precipitation: Filter the resin. Drop the filtrate into cold diethyl ether (-20°C).

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and resuspend in fresh ether (repeat 2x).

  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize immediately.

Quantitative Comparison of Coupling Reagents

The following data summarizes coupling efficiencies for sterically hindered N-methyl amino acids (based on general N-Me-Ala models, applicable to Me-3-FurAla) [2, 3].

Coupling ReagentAdditiveConditionsYield (Single Couple)Yield (Double Couple)Notes
HBTU/HCTU HOBtRT, 1h< 40%60-70%Ineffective for N-Me.
DIC/Oxyma Oxyma50°C, 1h65%85%Better, but slow kinetics.
HATU HOAt RT, 2h 85% > 98% Gold Standard.
PyBroP NoneRT, 2h80%95%Excellent alternative for extremely hindered junctions.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Blue Chloranil Test)
  • Root Cause: Steric shielding of the N-methyl amine.[3]

  • Fix: Switch to PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBroP generates an acid bromide intermediate which is highly reactive.

    • Protocol: 4 eq AA, 4 eq PyBroP, 8 eq DIPEA in DCM (not DMF). DCM solvation often improves N-methyl accessibility.

Issue: "Black" Peptide or Low Yield after Cleavage
  • Root Cause: Furan degradation due to high acid concentration or scavenger reaction.

  • Fix:

    • Switch to 2-Chlorotrityl Resin . Cleave with 1% TFA / 5% TIS / DCM . This leaves side-chain protecting groups on (if any), but keeps the furan intact.

    • If full deprotection is needed, ensure EDT is absent and keep cleavage time under 2 hours.

References

  • Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004).[1] Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters, 11(6), 601-606.[1] Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[4] Link

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ...[3] & Kessler, H. (2008).[3] Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. Link

  • Merck Millipore. Fmoc Resin Cleavage Protocols. Novabiochem Technical Notes. Link

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Peptides Containing N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purity assessment of synthetic peptides incorporating the non-canonical amino acid, N-methyl-3-(3-furyl)alanine. The inclusion of N-methylation and a furan-containing residue introduces significant analytical challenges, including increased hydrophobicity and potential for complex chromatographic behavior. This protocol provides a comprehensive framework, from method development rationale to detailed execution and troubleshooting, ensuring reliable and reproducible results for researchers in drug discovery and peptide chemistry.

Introduction: The Analytical Challenge

The modification of peptides with non-canonical amino acids and backbone alterations, such as N-methylation, is a key strategy in modern drug development to enhance properties like metabolic stability, bioavailability, and binding affinity.[1] N-methyl-3-(3-furyl)alanine is one such modification, combining two distinct features:

  • N-methylation: This modification increases the peptide's hydrophobicity and can lead to the presence of multiple conformers (cis/trans isomers), which may cause peak broadening in HPLC analysis.[2]

  • 3-(3-furyl)alanine: The furan ring, an aromatic heterocycle, imparts unique polarity and potential for π-π interactions with the stationary phase, altering selectivity compared to standard aromatic residues like phenylalanine.[3]

Standard peptide HPLC methods must be optimized to overcome these challenges to yield accurate purity analysis.[4] High-performance liquid chromatography (HPLC) is the established gold standard for this purpose.[5] This note describes a validated method that ensures sharp peak shapes, high resolution, and reliable quantification.

Method Development Rationale

The development of a successful HPLC method for these complex peptides hinges on the careful selection of the stationary phase, mobile phase, and operating parameters.[6]

  • Stationary Phase Selection: A C18 silica-based column is the workhorse for peptide analysis due to its broad applicability and high resolving power for hydrophobic compounds.[4][7] A wide-pore (300 Å) C18 column is chosen here to ensure that the peptide molecules can fully interact with the bonded phase, which is critical for achieving good peak shape and resolution.[8] For highly hydrophobic peptides, a C8 or Phenyl-Hexyl column could be explored as alternatives.[3][5]

  • Mobile Phase and Ion-Pairing Agent: Acetonitrile (ACN) is selected as the organic modifier for its low viscosity and UV transparency. The key to achieving sharp, symmetrical peaks for peptides is the use of an ion-pairing agent. Trifluoroacetic acid (TFA) at a concentration of 0.1% is employed for this purpose.[9] TFA serves two primary functions:

    • pH Control: It maintains a low mobile phase pH (~2), ensuring that the peptide's carboxylic acid groups are protonated and that residual silanol groups on the stationary phase are suppressed.[10]

    • Ion Pairing: TFA forms an ion pair with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide. This complex effectively masks the charges, reduces undesirable secondary interactions with the column, and increases the peptide's hydrophobicity, leading to more predictable retention and improved peak shape.[11]

  • Temperature Control: Column temperature is a critical parameter for reproducibility and can significantly impact selectivity and peak shape.[12][13] An elevated temperature (e.g., 40-60°C) often improves peak symmetry by decreasing mobile phase viscosity and accelerating the interconversion of peptide conformers, which is particularly relevant for N-methylated peptides.[2][5]

  • Detection Wavelength: Peptides universally absorb UV light around 214-220 nm due to the presence of the peptide backbone amide bonds.[14] This wavelength is chosen for general-purpose quantification. If the peptide sequence contains aromatic residues (Tyr, Trp, or the incorporated furylalanine), detection at ~280 nm can also be used for supplementary analysis, though with lower sensitivity for the peptide backbone itself.[14][15]

Experimental Protocol

This section provides a self-validating protocol with built-in system suitability checks to ensure data integrity.

Instrumentation and Consumables
  • HPLC System: A system with a binary or quaternary pump, autosampler with temperature control, column thermostat, and a UV-Vis or Diode Array Detector.[5]

  • Column: C18 Wide-Pore Column, 300 Å, 3.5 µm particle size, 4.6 x 150 mm.

  • Vials: 2 mL HPLC vials with caps and septa.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC-grade.

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade ACN.

  • Sample Diluent: Prepare a solution of 50:50 (v/v) Acetonitrile/Water or use Mobile Phase A.

Causality Note: Using a consistent diluent, ideally one that matches the initial gradient conditions, ensures proper peak focusing at the head of the column upon injection.

Sample Preparation
  • Accurately weigh the peptide sample.

  • Dissolve the peptide in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column.[4]

HPLC Method Parameters

The following parameters should be programmed into the HPLC instrument control software.

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 40 °CImproves peak shape and reproducibility. Can be optimized (30-60°C).[5]
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector response.
Detection UV at 220 nmUniversal wavelength for detecting the peptide backbone.[14]
Gradient See Table 1 belowA shallow gradient is crucial for resolving closely eluting peptide impurities.[3]

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
30.0 55 45
32.0 5 95
35.0 5 95
35.1 95 5

| 40.0 | 95 | 5 |

Gradient Rationale: The 30-minute analytical gradient from 5% to 45% B is a typical starting point for peptides of moderate hydrophobicity. The N-methylation and furylalanine residue will increase retention time compared to a non-modified analogue.[2] This gradient may need to be adjusted based on the specific peptide's retention. The rapid wash step to 95% B ensures that any highly retained impurities are eluted, and the final re-equilibration step prepares the column for the next injection.[4]

System Suitability Testing (SST)

Before analyzing samples, perform five replicate injections of a standard solution to ensure the system is performing correctly. The results should meet the criteria in Table 2.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Retention Time RSD ≤ 2.0% Ensures stable and reproducible chromatography.[5]
Peak Area RSD ≤ 2.0% Demonstrates precise injection and detection.[5]
Tailing Factor (T) T ≤ 2.0 Confirms good peak shape and absence of secondary interactions.[5]

| Theoretical Plates (N) | N ≥ 5000 | Indicates high column efficiency and resolving power.[5] |

Visualization of Key Processes

Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL) Filtration Sample Filtration (0.22 µm) SamplePrep->Filtration Injection Inject 10 µL onto C18 Column Filtration->Injection Separation Gradient Elution (0.1% TFA, ACN/H2O) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Purity Calculate Area % Purity Integration->Purity

Caption: Workflow for HPLC analysis of modified peptides.

Mechanism of TFA Ion-Pairing

This diagram illustrates how TFA improves the chromatographic behavior of a positively charged peptide.

G cluster_column C18 Stationary Phase s1 s2 s3 s4 s5 s6 Peptide Peptide-Lys(+) TFA TFA(-) Peptide->TFA  Ion-Pair Formation Result Hydrophobic Complex Forms, Increases Retention & Improves Peak Shape Result->s3 Stronger Hydrophobic Interaction

Caption: TFA forms an ion pair with the peptide, enhancing retention.

Troubleshooting Guide

Common issues encountered during the analysis of modified peptides and their solutions are summarized below.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Split Peaks 1. Slow on-column conversion of cis/trans N-methyl isomers.[2]2. Column overload.[2]3. Secondary interactions with the stationary phase.1. Increase column temperature in 5°C increments (e.g., to 45°C or 50°C).[2][5]2. Reduce sample concentration or injection volume.[5]3. Ensure 0.1% TFA is present in all mobile phases.
Poor Resolution 1. Gradient is too steep.2. Poor column efficiency.1. Decrease the gradient slope (e.g., change from 5-45% B over 30 min to 5-45% B over 45 min).[8]2. Replace the column or check for system leaks.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuating column temperature.[16]3. Column degradation.1. Prepare fresh mobile phases daily.2. Use a reliable column thermostat.[16]3. Flush the column with a strong solvent (e.g., 95% ACN) or replace if necessary.[17]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Sample precipitation.1. Systematically remove components (guard column, then column) to isolate the blockage. Back-flush the column if necessary.[17]2. Ensure the sample is fully dissolved and filtered before injection.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the analysis of peptides containing the challenging N-methyl-3-(3-furyl)alanine modification. By employing a wide-pore C18 column, a TFA-modified mobile phase, and elevated column temperatures, this protocol effectively addresses issues of increased hydrophobicity and potential conformational isomers. The inclusion of a system suitability test and a comprehensive troubleshooting guide ensures that researchers can confidently implement this method to obtain accurate and reproducible purity data, supporting the advancement of peptide-based drug discovery programs.

References

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Meek, J. L., & Rossetti, Z. L. (1981). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Journal of Chromatography A, 211(1), 15-28. Available from: [Link]

  • Piotrowska, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 28(14), 5489. Available from: [Link]

  • Bio-Rad Laboratories. Reversed Phase Chromatography. YouTube. Available from: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1142(1), 2-19. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Available from: [Link]

  • LCGC International. The Basics of HPLC Peptide Analysis. Chromatography Online. Available from: [Link]

  • ResearchGate. Detecting a compound at 280nm? Available from: [Link]

  • Sarrut, M., et al. (2016). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Journal of Chromatography A, 1435, 72-81. Available from: [Link]

  • Waters Corporation. Influence and Control of Column Temperature in Successful Peptide Mapping. Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Chrom Tech. How Does Column Temperature Affect HPLC Resolution? Available from: [Link]

  • Chemistry LibreTexts. Chromatography - Theory. Available from: [Link]

  • Jupille, T. (2008). The role of TFA on Reverse phase chromatography? Chromatography Forum. Available from: [Link]

  • An, Y., et al. (2018). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Analytical Biochemistry, 556, 1-7. Available from: [Link]

  • Chromatography Today. Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Available from: [Link]

  • YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Available from: [Link]

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Application Note: Comprehensive NMR Characterization of N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-3-(3-furyl)alanine is a rare, non-proteinogenic amino acid that has been identified as a constituent of several bioactive non-ribosomal peptides, including the endolides.[1] The incorporation of N-methylated amino acids into peptide structures can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[2][3] Consequently, the unambiguous structural elucidation and purity assessment of N-methyl-3-(3-furyl)alanine are paramount for its application in synthetic peptide chemistry and drug discovery. This application note provides a detailed guide to the characterization of N-methyl-3-(3-furyl)alanine using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. We will delve into the rationale behind the experimental design, from sample preparation to the interpretation of spectral data, ensuring a robust and reproducible analytical workflow.

Molecular Structure and NMR-Active Nuclei

The structural integrity of N-methyl-3-(3-furyl)alanine is confirmed by identifying the unique magnetic environments of its constituent protons (¹H) and carbons (¹³C). The key structural features to be resolved by NMR are the furan ring, the alanine backbone, and the N-methyl group.

Caption: Molecular structure of N-methyl-3-(3-furyl)alanine with key atoms labeled.

Experimental Protocols

Sample Preparation

The quality of the NMR data is critically dependent on the sample preparation. A well-prepared sample will have a high concentration of the analyte, be free of particulate matter, and be in a suitable deuterated solvent.

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of N-methyl-3-(3-furyl)alanine. For quantitative NMR, a precise measurement is essential.[4]

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents. D₂O is preferred for observing the exchange of the carboxylic acid proton.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValueRationale
Pulse Programzg30A standard 30° pulse is used to allow for a shorter relaxation delay.[5]
Number of Scans (NS)16Sufficient for good signal-to-noise ratio with a 5-10 mg sample.
Relaxation Delay (D1)2 sAllows for adequate relaxation of most protons between pulses.
Acquisition Time (AQ)4 sProvides sufficient resolution to resolve fine couplings.[5]
Spectral Width (SW)12 ppmCovers the typical chemical shift range for organic molecules.[6]

¹³C NMR Acquisition Parameters:

ParameterValueRationale
Pulse Programzgpg30A standard proton-gated 30° pulse with proton decoupling.
Number of Scans (NS)1024A higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 sA standard delay for ¹³C acquisition.
Acquisition Time (AQ)1 sA balance between resolution and experiment time.
Spectral Width (SW)200 ppmCovers the full range of expected carbon chemical shifts.

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of N-methyl-3-(3-furyl)alanine is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the furan ring.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Furan)~7.4Singlet-
H-5' (Furan)~7.3Singlet-
H-4' (Furan)~6.3Singlet-
α-H~3.8Triplet~7
β-H₂~3.1Doublet~7
N-CH₃~2.5Singlet-

Interpretation:

  • Furan Protons: The protons on the furan ring will appear in the aromatic region (6.0-8.0 ppm). H-2' is expected to be the most downfield due to its proximity to the oxygen atom and the electron-withdrawing effect of the alanine side chain.

  • Alanine Backbone Protons: The α-proton, being adjacent to the chiral center and the nitrogen atom, will appear as a triplet due to coupling with the two β-protons. The β-protons will appear as a doublet, coupling with the α-proton.

  • N-Methyl Protons: The three protons of the N-methyl group will appear as a sharp singlet, typically in the range of 2.3-2.7 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxyl)~175
C-2' (Furan)~143
C-5' (Furan)~140
C-4' (Furan)~110
C-3' (Furan)~125
α-C~60
β-C~35
N-CH₃~30

Interpretation:

  • Carbonyl Carbon: The carboxyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Furan Carbons: The carbons of the furan ring will appear in the aromatic region, with C-2' and C-5' being the most downfield due to their proximity to the oxygen atom.

  • Aliphatic Carbons: The α-carbon, β-carbon, and the N-methyl carbon will appear in the upfield region of the spectrum. The α-carbon will be further downfield than the β-carbon and the N-methyl carbon due to its attachment to the nitrogen and carboxyl groups.

Workflow Visualization

The entire process from sample preparation to data interpretation can be visualized as a streamlined workflow.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Assign Signals process->assign confirm Confirm Structure & Purity assign->confirm

Caption: Workflow for the NMR characterization of N-methyl-3-(3-furyl)alanine.

Conclusion

This application note provides a comprehensive and detailed protocol for the NMR characterization of N-methyl-3-(3-furyl)alanine. By following these guidelines, researchers can confidently verify the structure and purity of this important non-proteinogenic amino acid. The presented methodologies are grounded in established NMR principles and are designed to be readily implemented in a standard analytical laboratory. The accurate characterization of such unique building blocks is a critical step in the advancement of peptide-based therapeutics and other areas of chemical biology.

References

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • El Maddah, F., Nazir, M., & König, G. M. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Communications, 12(1), 1934578X1701200128. Retrieved from [Link]

  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pantoja, Y., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 619. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Zhang, R., et al. (2019). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Letters in Organic Chemistry, 16(10), 808-812. Retrieved from [Link]

Sources

using N-methyl-3-(3-furyl)alanine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of N-methyl-3-(3-furyl)alanine in Contemporary Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of chemical spaces beyond nature's canonical set of building blocks. Non-canonical amino acids (ncAAs) represent a powerful tool in this endeavor, offering a gateway to novel molecular architectures and functionalities. This document provides a comprehensive guide to the strategic incorporation of a unique ncAA, N-methyl-3-(3-furyl)alanine, into drug discovery workflows. We will delve into the rationale behind its use, propose synthetic strategies, detail its application in peptide and small-molecule synthesis, and provide robust analytical protocols for characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this and similar ncAAs to overcome challenges in modern drug design.

Introduction: The Rationale for N-methyl-3-(3-furyl)alanine

The structure of N-methyl-3-(3-furyl)alanine offers a compelling combination of features for medicinal chemists. The N-methylation of the peptide backbone is a well-established strategy to increase metabolic stability by preventing enzymatic degradation by proteases. This modification also tends to favor a cis-amide bond conformation, which can be used to induce specific secondary structures in peptides and macrocycles, leading to improved cell permeability and oral bioavailability.

The 3-furyl side chain introduces a five-membered aromatic heterocycle that serves as a versatile pharmacophore. The furan ring is a bioisostere of the phenyl and thiophene rings, allowing it to engage in similar π-stacking and hydrophobic interactions with biological targets. However, the presence of the oxygen atom in the furan ring provides a hydrogen bond acceptor, which can lead to novel and specific interactions with a target protein. Furthermore, the furan ring is found in a number of approved drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry.

Key Advantages of N-methyl-3-(3-furyl)alanine:

  • Enhanced Metabolic Stability: The N-methyl group protects against proteolytic cleavage.

  • Conformational Control: Promotes specific backbone geometries for improved pharmacokinetics.

  • Novel Side-Chain Interactions: The furan moiety offers a unique blend of aromatic and polar characteristics.

  • Bioisosteric Replacement: Can be used to modulate the properties of existing lead compounds.

Synthesis of N-methyl-3-(3-furyl)alanine

As a novel building block, N-methyl-3-(3-furyl)alanine is not readily commercially available. A plausible and efficient synthetic route is therefore essential. The following multi-step synthesis is proposed, starting from commercially available 3-bromofuran.

Workflow for the Synthesis of N-methyl-3-(3-furyl)alanine:

A 3-Bromofuran B Heck Coupling with N-Boc-vinyglycine methyl ester A->B Pd catalyst C Asymmetric Hydrogenation B->C Chiral catalyst (e.g., Rh-DIPAMP) D N-methylation C->D NaH, MeI E Saponification D->E LiOH F Final Product: N-methyl-3-(3-furyl)alanine E->F

Caption: Proposed synthetic workflow for N-methyl-3-(3-furyl)alanine.

Protocol 1: Synthesis of Fmoc-N-methyl-3-(3-furyl)alanine-OH

This protocol outlines the final steps for the preparation of the Fmoc-protected amino acid, ready for use in Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • N-methyl-3-(3-furyl)alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve N-methyl-3-(3-furyl)alanine (1.0 eq) in 10% aqueous Na2CO3 solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate/acetic acid) to yield the final Fmoc-protected amino acid.

Application in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides using SPPS can be challenging due to the steric hindrance around the secondary amine. However, with optimized coupling conditions, high yields can be achieved.

Workflow for SPPS Incorporation:

A Resin Swelling (e.g., in DMF) B Fmoc Deprotection (e.g., 20% piperidine in DMF) A->B C Coupling of Fmoc-N-methyl-3-(3-furyl)alanine-OH B->C HATU/DIPEA D Capping (e.g., Ac2O) C->D Optional, for unreacted sites E Repeat Steps B-D for subsequent amino acids C->E D->E F Cleavage and Deprotection (e.g., TFA cocktail) E->F G Purification (RP-HPLC) F->G

Caption: General workflow for incorporating the novel amino acid via SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methyl-3-(3-furyl)alanine-OH

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected canonical amino acids

  • Fmoc-N-methyl-3-(3-furyl)alanine-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • For the coupling of Fmoc-N-methyl-3-(3-furyl)alanine-OH, pre-activate a solution of the amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

  • Add the pre-activated solution to the resin and couple for 2-4 hours. The extended coupling time is recommended for this sterically hindered amino acid.

  • Wash the resin with DMF.

  • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat steps 2-7 for the remaining amino acids in the sequence.

  • After the final coupling, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Application in Small-Molecule Synthesis

N-methyl-3-(3-furyl)alanine can also serve as a chiral building block for the synthesis of small-molecule inhibitors. The furan ring can be further functionalized, or the carboxylic acid and amine can be used as handles for diversification.

Example: Synthesis of a Novel Protease Inhibitor

In this example, the amine of N-methyl-3-(3-furyl)alanine is acylated, and the carboxylic acid is converted to a reactive warhead, such as a ketone, which can interact with the active site of a protease.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized amino acid and the final products.

Table 1: Analytical Data for a Hypothetical Peptide (Ac-Ala-X-Gly-NH2, where X = N-methyl-3-(3-furyl)alanine)

Analytical Method Expected Result Purpose
RP-HPLC Single major peak with >95% purityPurity assessment and quantification
High-Resolution Mass Spectrometry (HRMS) Observed mass matches the calculated mass within 5 ppmConfirmation of molecular weight and elemental composition
Tandem MS (MS/MS) Fragmentation pattern consistent with the peptide sequenceSequence verification
1H NMR Characteristic peaks for the furan protons and the N-methyl groupStructural confirmation

Conclusion

N-methyl-3-(3-furyl)alanine is a promising, albeit novel, building block for drug discovery. Its unique combination of a metabolically stable N-methylated backbone and a versatile furan-containing side chain offers exciting opportunities for the design of next-generation therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, incorporate, and characterize this and other novel ncAAs in their drug discovery programs. The successful application of such building blocks will undoubtedly continue to push the boundaries of medicinal chemistry and lead to the development of innovative medicines.

References

  • Biron, E., & Chatterjee, J. (2014). Recent advances in the synthesis of N-methylated peptides. In Peptide-based drug design (pp. 109-136). Humana Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing these unique residues. N-methylated amino acids are invaluable for enhancing the pharmacological properties of peptides, offering increased enzymatic stability and improved bioavailability.[1][2][3] However, their synthesis is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields and incomplete reactions.[1][4][5]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about synthesizing N-methylated peptides.

Q1: What is the primary reason coupling N-methylated amino acids is so difficult?

The core challenge is steric hindrance.[1][4][5][6] The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing down the reaction.[5][6] This effect is even more pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[6][7] This steric barrier necessitates the use of more potent coupling reagents and optimized conditions to achieve complete and efficient peptide bond formation.[6]

Q2: My standard coupling reagents like HBTU are giving low yields. What should I use instead?

Standard uronium reagents like HBTU and HCTU are often insufficient for overcoming the steric hindrance of N-methylated amino acids.[6][8] It is highly recommended to switch to more powerful reagents.

Causality: Reagents like HATU are generally considered the top choice because they form a highly reactive OAt-based active ester, which is more effective at acylating the sterically hindered secondary amine than the OBt esters formed by HBTU.[1] Phosphonium-based reagents like PyAOP and PyBOP are also excellent choices, particularly for the most challenging couplings, such as joining two N-methylated residues.[1][6][7][9]

Q3: How do I know if my coupling reaction is incomplete?

Monitoring the reaction is critical. However, the standard Kaiser test (ninhydrin test) is unreliable for N-methylated amines as it primarily detects primary amines and gives little to no color change with the secondary amine of a deprotected N-methyl residue.[1][8]

A reliable alternative is the bromophenol blue test .[1][8] A blue or green color indicates the presence of unreacted free amines (incomplete coupling), while a yellow color signifies a complete reaction.[8] For the most accurate assessment, a small test cleavage followed by LC-MS analysis of the crude product is the gold standard. This will definitively show the presence of the desired product alongside any deletion sequences resulting from failed couplings.[5]

Q4: Can reaction temperature be used to improve coupling efficiency?

Yes, increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[10][11] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for this purpose, as it provides rapid and uniform heating, leading to faster reactions and higher purities for difficult sequences.[2][4][10] If using conventional heating, a modest increase in temperature can be beneficial, but it must be carefully monitored to avoid potential racemization, especially with sensitive amino acids like histidine and cysteine.[10][11]

Part 2: Troubleshooting Guide for Common Issues

This section provides a problem-oriented approach to resolving specific experimental challenges.

Problem 1: LC-MS analysis of my crude peptide shows significant deletion sequences at the N-methylated residue.
  • Potential Cause A: Insufficiently Reactive Coupling Reagent. Your current coupling reagent (e.g., HBTU, DIC/HOBt) lacks the power to efficiently acylate the sterically hindered N-methyl amine.

  • Recommended Solution A: Switch to a more potent coupling reagent. HATU is the most widely recommended starting point.[1][6] For particularly stubborn couplings, such as N(Me)Val or coupling two adjacent N-methylated residues, consider using PyAOP or PyBOP/HOAt.[1][7][9]

  • Potential Cause B: Insufficient Reaction Time or Equivalents. The standard coupling time used for non-methylated amino acids may not be long enough.

  • Recommended Solution B: Increase the coupling time significantly, from a standard 1-2 hours to 4 hours or even overnight.[1] Additionally, performing a "double coupling" is a highly effective strategy.[6][10] After the initial coupling period, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.[8][10]

Problem 2: The bromophenol blue test remains blue/green even after extended coupling times.
  • Potential Cause A: Poor Resin Swelling or Peptide Aggregation. The peptide chain may be collapsing or aggregating on the solid support, making the N-terminal amine inaccessible to the activated amino acid.

  • Recommended Solution A: Change the solvent. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating the peptide-resin complex and disrupting aggregation. Using a solvent mixture, such as DMF/DCM, can also be beneficial.

  • Potential Cause B: Extreme Steric Hindrance. The combination of the incoming N-methylated amino acid and the C-terminal residue on the resin is creating an exceptionally high steric barrier.

  • Recommended Solution B: In addition to using a powerful coupling reagent like HATU or PyAOP, consider elevating the temperature.[10] Employing a microwave synthesizer can dramatically improve efficiency for these highly challenging steps.[2][4] If a microwave is unavailable, conventional heating to 40-50°C can be attempted, though with caution regarding racemization.[11][12]

Problem 3: The final yield is low, and purification is difficult due to many closely-eluting peaks on HPLC.
  • Potential Cause: A combination of incomplete coupling and side reactions. The difficult coupling conditions may be leading to a complex mixture of deletion sequences and potentially epimerized products.

  • Recommended Solution: This scenario requires a multi-pronged optimization approach.

    • Confirm Reagent Quality: Ensure your amino acids, coupling reagents, and solvents are fresh and anhydrous.

    • Implement a Robust Protocol: Start with the most effective conditions from the outset. Use HATU as the default coupling reagent with an extended coupling time (e.g., 2-4 hours).[1]

    • Systematic Monitoring: Use the bromophenol blue test after each coupling.[8] If it is not yellow, immediately perform a second coupling before proceeding to the next deprotection step.[8]

    • Consider Solvent Choice: For sequences prone to aggregation, switch from DMF to NMP.

Part 3: Data, Protocols, and Visualizations

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. The table below summarizes the generally accepted performance of common reagents for coupling N-methylated amino acids.

Coupling ReagentAdditiveRelative Effectiveness for N-Methyl AAKey Characteristics
HBTU / HCTU HOBtLow / Not RecommendedOften results in low yields and incomplete couplings due to insufficient reactivity to overcome steric hindrance.[6][8]
HATU HOAtHighly Effective Generally considered the reagent of choice.[1][8][13] Forms a more reactive OAt-based active ester.[1]
PyAOP (None)Highly Effective A phosphonium salt that is particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][7][9]
PyBOP / HOAt HOAtEffectiveAnother strong choice for coupling sterically hindered amino acids.[1][7]
COMU OxymaEffectiveA modern Oxyma-based reagent with efficiency comparable to HATU and improved safety/solubility profile.[14]
Experimental Protocols
Protocol 1: Recommended Coupling Protocol using HATU

This protocol provides a robust starting point for the successful coupling of an Fmoc-N-methylated amino acid during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methyl-amino acid (4 equivalents based on resin loading)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq) and HATU (4 eq) in DMF.

  • Pre-activation: Add DIPEA (8 eq) to the activation solution and allow it to react for 2-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult couplings (e.g., N(Me)Ile, N(Me)Val, or coupling to another N-Me residue), extend this time to 4 hours or longer.[1]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then Methanol. Perform the bromophenol blue test (see Protocol 2).

  • Decision Point:

    • If the test is yellow , the coupling is complete. Proceed to wash the resin (3x DMF, 3x DCM, 3x DMF) before the next deprotection step.

    • If the test is blue or green , the coupling is incomplete. Drain the reaction solution and repeat steps 2-6 (a "double coupling").[8]

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next synthesis cycle.[1]

Protocol 2: Bromophenol Blue Test for Monitoring

Procedure:

  • Prepare a test solution of ~0.5 mg/mL bromophenol blue in DMF.

  • Remove a small sample of resin (10-20 beads) from the reaction vessel.

  • Wash the resin beads thoroughly with fresh DMF, followed by methanol, to remove any residual base (like DIPEA) which can cause a false positive.

  • Add 1-2 drops of the bromophenol blue test solution to the washed beads.

  • Observe the color.[8]

    • Yellow: Complete coupling (no free amine).

    • Blue/Green: Incomplete coupling (free amine present).

Visualizations
Diagram 1: The Steric Hindrance Challenge

This diagram illustrates the fundamental challenge in coupling N-methylated amino acids. The bulky methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.

StericHindrance cluster_peptide Peptide Chain on Resin cluster_incoming Incoming Activated Amino Acid Resin Resin Peptide ---Peptide--- Resin->Peptide N_Me_AA N(Me)-AA Peptide->N_Me_AA Approach Peptide Bond Formation N_Me_AA->Approach Activated_AA Fmoc-AA-OAt Activated_AA->Approach Hindrance Steric Clash! Approach->Hindrance

Caption: Steric hindrance from the N-methyl group obstructs peptide bond formation.

Diagram 2: Troubleshooting Workflow for Incomplete Coupling

This flowchart provides a logical, step-by-step process for diagnosing and solving incomplete coupling reactions with N-methylated amino acids.

TroubleshootingWorkflow Start Start Synthesis: Couple N-Methyl AA Monitor Monitor with Bromophenol Blue Test Start->Monitor Complete Coupling Complete Proceed to Next Cycle Monitor->Complete Test is Yellow Incomplete Incomplete Coupling (Test is Blue/Green) Monitor->Incomplete Test is Blue/Green DoubleCouple Perform Double Coupling (Fresh Reagents) Incomplete->DoubleCouple DoubleCouple->Monitor Re-test ChangeReagent Switch to Stronger Reagent (e.g., HATU -> PyAOP) DoubleCouple->ChangeReagent If still incomplete ChangeReagent->Monitor Re-test IncreaseTemp Increase Temperature (Conventional or Microwave) ChangeReagent->IncreaseTemp If still incomplete IncreaseTemp->Monitor Re-test ChangeSolvent Change Solvent (e.g., DMF -> NMP) IncreaseTemp->ChangeSolvent If still incomplete ChangeSolvent->Monitor Re-test

Caption: A decision-making workflow for troubleshooting incomplete couplings.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS Publications. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Technical Support Information Bulletin 1177. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides.
  • PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides.
  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.

Sources

Technical Support Center: Synthesis of N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-methyl-3-(3-furyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis and yield improvement of this valuable, non-proteinogenic amino acid.

N-methyl-3-(3-furyl)alanine is a rare amino acid found in several natural products and is of significant interest in medicinal chemistry due to the unique properties conferred by the N-methyl group and the furan moiety.[1][2] N-methylation can enhance metabolic stability, improve membrane permeability, and modulate the biological activity of peptides.[3][4] This guide provides a comprehensive overview of the synthetic process, focusing on practical solutions to common experimental challenges.

I. Synthetic Strategy Overview

A robust synthetic strategy for N-methyl-3-(3-furyl)alanine involves a two-stage approach:

  • Synthesis of the precursor, 3-(3-furyl)alanine.

  • N-methylation of 3-(3-furyl)alanine.

This guide will detail protocols and troubleshooting for each stage, emphasizing the chemical principles behind each step to empower you to optimize your synthesis for higher yields and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-methyl-3-(3-furyl)alanine in a question-and-answer format.

Stage 1: Synthesis of 3-(3-furyl)alanine

A common and effective method for synthesizing α-amino acids from aromatic aldehydes is the Erlenmeyer-Plöchl synthesis , which proceeds via an azlactone intermediate.[5][6][7]

Question 1: I am getting a low yield of the azlactone intermediate from 3-furaldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields in the azlactone synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 3-Furaldehyde: This aldehyde can be prone to oxidation and polymerization. Ensure you are using freshly distilled or recently purchased 3-furaldehyde. Purity can be checked by ¹H NMR.

    • Hippuric Acid and Acetic Anhydride: Ensure these reagents are of high purity and anhydrous. Acetic anhydride can hydrolyze over time, reducing its effectiveness.

    • Sodium Acetate: This should be anhydrous. You can dry it by heating it in an oven at >100 °C for a few hours before use.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. Ensure the reaction temperature is maintained consistently, usually around 100 °C.

    • Reaction Time: While the reaction is often complete within a few hours, you can monitor its progress by Thin Layer Chromatography (TLC).

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Work-up Procedure:

    • The azlactone product is typically a solid that precipitates upon cooling and addition of water. Ensure complete precipitation by cooling the reaction mixture in an ice bath.

    • Wash the crude product thoroughly with cold water to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent like ethanol may be necessary to obtain a pure product.

Question 2: The hydrolysis and reduction of the furyl-azlactone to 3-(3-furyl)alanine is resulting in a complex mixture of products and a low yield. What could be going wrong?

Answer:

This is a critical step where the stability of the furan ring is a major concern. The furan ring is sensitive to strong acids and certain reducing conditions, which can lead to ring-opening or polymerization.

  • Choice of Hydrolysis and Reduction Method:

    • Harsh Conditions: Avoid using strong, hot mineral acids for hydrolysis as this can degrade the furan ring. A milder, two-step procedure is recommended:

      • Mild Basic Hydrolysis: Use a mild base like sodium carbonate or a dilute sodium hydroxide solution at room temperature to open the azlactone ring to the α,β-unsaturated acid.

      • Reduction: The subsequent reduction of the double bond is the most sensitive step. Catalytic hydrogenation (e.g., with H₂ and Pd/C) is a common method. However, over-reduction or side reactions with the furan ring can occur. A safer alternative is to use a reducing agent like sodium amalgam (Na/Hg) in a weakly basic solution.

  • Troubleshooting the Reduction Step:

    • Catalyst Poisoning: If using catalytic hydrogenation, ensure your substrate is free of impurities that could poison the catalyst.

    • Reaction Monitoring: Carefully monitor the reduction by TLC to avoid over-reduction.

    • Alternative Reducing Agents: Consider using other reducing agents that are less likely to affect the furan ring, such as transfer hydrogenation with ammonium formate and Pd/C.

Stage 2: N-methylation of 3-(3-furyl)alanine

There are two primary methods for the N-methylation of amino acids: Direct Methylation and Reductive Amination .

Question 3: I am attempting direct methylation of 3-(3-furyl)alanine with methyl iodide, but I am getting a mixture of unreacted starting material, mono-methylated, and di-methylated products. How can I improve the selectivity for the mono-methylated product?

Answer:

Direct methylation is often challenging to control and can lead to over-methylation. Here's how to optimize for mono-methylation:

  • Protection Strategy: It is highly recommended to protect both the amino and carboxylic acid groups before methylation to prevent side reactions.

    • N-protection: Use a suitable protecting group for the amine, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

    • O-protection: The carboxylic acid can be protected as a methyl or ethyl ester.

  • Reaction Conditions for Methylation of Protected Amino Acid:

    • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the protected amine. Use a slight excess (around 1.1 equivalents).

    • Methylating Agent: Use a controlled amount of methyl iodide (CH₃I), typically 1.0 to 1.2 equivalents. Adding it slowly at a low temperature (e.g., 0 °C) can improve selectivity.

    • Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is essential.

  • Deprotection: After methylation, the protecting groups can be removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acid for Boc).

Question 4: I am considering reductive amination to synthesize N-methyl-3-(3-furyl)alanine. What are the key considerations and potential pitfalls with a furan-containing substrate?

Answer:

Reductive amination is generally a milder and more controlled method for N-methylation and is a good alternative to direct methylation.[8][9] The process involves the reaction of the amino acid with an aldehyde (formaldehyde in this case) to form an imine, which is then reduced in situ.

  • Key Considerations:

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are mild and selectively reduce the imine in the presence of the aldehyde.[8]

    • pH Control: The reaction is typically carried out at a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine too much, which would render it non-nucleophilic.

    • Stability of the Furan Ring: Reductive amination conditions are generally mild and less likely to affect the furan ring compared to harsh acidic or strongly reducing conditions. However, it is still crucial to monitor the reaction and avoid prolonged reaction times or high temperatures.

  • Potential Pitfalls:

    • Eschweiler-Clarke Reaction: If using formaldehyde and formic acid as the reducing agent, be aware of the Eschweiler-Clarke reaction conditions, which can sometimes lead to side products.

    • Over-alkylation: While less common than with direct methylation, it is still possible. Using a controlled stoichiometry of formaldehyde is important.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3-(3-furyl)alanine?

A1: 3-Furaldehyde is the most logical and readily available starting material. The synthesis can proceed via the Erlenmeyer-Plöchl reaction to form an azlactone, which is then converted to the desired amino acid.[5]

Q2: How can I purify the final N-methyl-3-(3-furyl)alanine product?

A2: Amino acids can often be purified by recrystallization or ion-exchange chromatography. For recrystallization, a common solvent system is water/ethanol or water/isopropanol. For ion-exchange chromatography, a strong cation exchange resin can be used, eluting with a gradient of aqueous ammonia.

Q3: How can I confirm the identity and purity of my synthesized N-methyl-3-(3-furyl)alanine?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for in the ¹H NMR would be the N-methyl singlet, the α-proton, the β-protons, and the characteristic signals of the 3-substituted furan ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, always follow standard laboratory safety procedures. Pay special attention to the following:

  • Methyl iodide: is a toxic and volatile reagent and should be handled in a well-ventilated fume hood.

  • Sodium hydride: is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Sodium cyanoborohydride: is toxic and can release hydrogen cyanide gas upon contact with strong acids.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. These are based on established procedures for analogous compounds and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-(3-furyl)alanine via Erlenmeyer-Plöchl Reaction

This protocol is adapted from the synthesis of analogous aryl alanines.[5][6]

Step 1: Synthesis of 2-phenyl-4-(3-furylmethylene)oxazol-5(4H)-one (Furyl-azlactone)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-furaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.2 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C with stirring for 2-3 hours.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization.

  • Add cold water to the solidified mass and break it up with a spatula.

  • Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.

  • The crude azlactone can be recrystallized from ethanol to yield the pure product.

Step 2: Hydrolysis and Reduction to DL-3-(3-furyl)alanine

  • Suspend the furyl-azlactone (1.0 eq) in a 1 M aqueous sodium carbonate solution.

  • Stir the mixture at room temperature until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the solution in an ice bath and carefully add 2-3% sodium amalgam (Na/Hg) in portions with vigorous stirring. The pH should be maintained at around 8-9.

  • After the reaction is complete (disappearance of the starting material by TLC), carefully decant the aqueous solution from the mercury.

  • Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid. The amino acid may precipitate.

  • Collect the crude 3-(3-furyl)alanine by filtration. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Protocol 2: N-methylation of 3-(3-furyl)alanine via Reductive Amination

This protocol is a general procedure for the reductive amination of amino acids.

  • Dissolve 3-(3-furyl)alanine (1.0 eq) in an aqueous methanol solution.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • Adjust the pH of the solution to approximately 6-7 with a dilute acid or base as needed.

  • Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully acidify the mixture with dilute HCl to decompose any remaining NaBH₃CN (perform in a fume hood as HCN gas may be evolved).

  • Remove the solvent under reduced pressure.

  • The crude N-methyl-3-(3-furyl)alanine can be purified by recrystallization or ion-exchange chromatography as described in the FAQ section.

V. Data Presentation

Table 1: Reagent Stoichiometry for Key Reactions

Reaction StepReagentStoichiometry (eq)
Azlactone Synthesis 3-Furaldehyde1.0
Hippuric Acid1.1
Sodium Acetate1.2
Acetic Anhydride3.0
Reductive Amination 3-(3-furyl)alanine1.0
Formaldehyde (37%)1.1
Sodium Cyanoborohydride1.2

VI. Visualizations

Workflow for the Synthesis of N-methyl-3-(3-furyl)alanine

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 3-(3-furyl)alanine cluster_1 Stage 2: N-methylation A 3-Furaldehyde + Hippuric Acid B Erlenmeyer-Plöchl (Acetic Anhydride, NaOAc) A->B Reactants C Furyl-azlactone B->C Intermediate D Hydrolysis & Reduction (Na2CO3, then Na/Hg) C->D Process E 3-(3-furyl)alanine D->E Product F 3-(3-furyl)alanine G Reductive Amination (Formaldehyde, NaBH3CN) F->G Reactant H N-methyl-3-(3-furyl)alanine G->H Final Product

Caption: Overall workflow for the two-stage synthesis of N-methyl-3-(3-furyl)alanine.

Troubleshooting Logic for Low Yield in Azlactone Synthesis

Troubleshooting_Azlactone Start Low Yield of Azlactone Reagent_Purity Check Reagent Purity Start->Reagent_Purity Reaction_Conditions Verify Reaction Conditions Start->Reaction_Conditions Workup Review Work-up Procedure Start->Workup Aldehyde Use fresh/distilled 3-furaldehyde Reagent_Purity->Aldehyde Impure? Anhydride Use fresh acetic anhydride Reagent_Purity->Anhydride Impure? NaOAc Ensure anhydrous sodium acetate Reagent_Purity->NaOAc Hydrated? Temp Maintain 100 °C Reaction_Conditions->Temp Incorrect? Time Monitor by TLC Reaction_Conditions->Time Suboptimal? Precipitation Ensure complete precipitation on ice Workup->Precipitation Incomplete? Washing Wash thoroughly with cold water Workup->Washing Insufficient?

Caption: Troubleshooting flowchart for low yield in the azlactone synthesis step.

VII. References

  • Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. PubMed. Available at: [Link]

  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. Available at: [Link]

  • Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. Wiley Online Library. Available at: [Link]

  • Sciencemadness Discussion Board - Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Sciencemadness. Available at: [Link]

  • The Rare Amino Acid Building Block 3-(3-furyl)-Alanine in the Formation of Non-ribosomal Peptides. PubMed. Available at: [Link]

  • De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. Available at: [Link]

  • Erlenmeyer Azlactone Synthesis for amino acid. YouTube. Available at: [Link]

  • (PDF) The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Publications. Available at: [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

  • N-Methylation of amino acids. Google Patents. Available at:

  • 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. PubMed. Available at: [Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. Available at: [Link]

  • Preparation of Amino acids: The Azhactone Synthesis. Shivaji College. Available at: [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids. An Updated Version. MDPI. Available at: [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. Nature. Available at: [Link]

  • Hydrolysis of Furfuryl Alcohol to Angelica Lactones and Levulinic Acid over Nb‐based Catalysts. ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Progress in the Synthesis of Erlenmeyer Azlactone. International Journal for Research Trends and Innovation. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

  • 13C n.m.r. study of L-alanine peptides. PubMed. Available at: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • 1 H → 13 C CP-MAS NMR spectra of U-[ 13 C/ 15 N]- L -alanine, 13 C. ResearchGate. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Royal Society of Chemistry. Available at: [Link]

  • A new labeling method for methyl transverse relaxation-optimized spectroscopy NMR spectra of alanine residues. PubMed. Available at: [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wiley Online Library. Available at: [Link]

  • Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals. Available at: [Link]

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Technical Support Center: Aggregation of Peptides Containing N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid N-methyl-3-(3-furyl)alanine. The unique properties of this residue, while offering potential advantages in peptide design, introduce specific challenges related to peptide aggregation. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and troubleshoot these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of peptides containing N-methyl-3-(3-furyl)alanine. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is N-methyl-3-(3-furyl)alanine, and how do its structural features influence peptide behavior?

A1: N-methyl-3-(3-furyl)alanine is an unnatural amino acid characterized by two key modifications to a standard alanine residue:

  • N-methylation: A methyl group replaces the hydrogen on the backbone amide nitrogen. This modification has a profound impact on peptide conformation. By removing the amide proton, it eliminates a critical hydrogen bond donor, which disrupts the formation of canonical secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding.[1][2] This can increase proteolytic resistance and improve pharmacokinetic properties.[3]

  • Furan Side Chain: The side chain is a 3-furyl group, which is an aromatic, hydrophobic moiety.[4] This bulky, nonpolar group significantly increases the overall hydrophobicity of the peptide, which is a primary driver of aggregation.[5][6]

The combination of a conformationally constrained, H-bond-deficient backbone position and a hydrophobic side chain makes peptides containing this residue particularly prone to aggregation through hydrophobic collapse and non-specific association.

Q2: What are the primary driving forces behind the aggregation of these peptides?

A2: Peptide aggregation is a complex phenomenon driven by a combination of intrinsic and extrinsic factors.[7][8] For peptides containing N-methyl-3-(3-furyl)alanine, the key drivers are:

  • Hydrophobic Interactions: This is the dominant force. The furan side chains, along with other nonpolar residues in your sequence, will tend to minimize contact with aqueous solvent by associating with each other, leading to aggregation.[9][10]

  • Intermolecular β-Sheet Formation: While N-methylation at a specific site disrupts local secondary structure, the rest of the peptide may still contain sequences with a high propensity to form intermolecular β-sheets.[11] These structures are the hallmark of highly ordered aggregates like amyloid fibrils.[8]

  • Environmental Stressors: External factors such as pH, ionic strength, temperature, and agitation can significantly influence aggregation kinetics.[8][12] For instance, a pH close to the peptide's isoelectric point (pI) will minimize net charge, reduce electrostatic repulsion between peptide chains, and thereby promote aggregation.[9]

Q3: Can I predict the aggregation propensity of my peptide sequence before synthesis?

A3: While precise prediction is challenging, several computational tools and sequence-based guidelines can provide a strong indication of aggregation risk. Look for:

  • High Hydrophobicity Score: Calculate the grand average of hydropathicity (GRAVY) for your peptide. A positive and high GRAVY score indicates a greater likelihood of aggregation.

  • Alternating Hydrophobic/Hydrophilic Patterns: Sequences with alternating patterns of polar and nonpolar residues have a high propensity to form self-assembling β-sheet fibrils.[13]

  • Aggregation Prediction Algorithms: Web-based servers like TANGO, AGGRESCAN, and Zyggregator can analyze your sequence and identify "hot spots" for aggregation.

Even with these tools, empirical testing remains essential, as the introduction of N-methyl-3-(3-furyl)alanine can create behaviors not fully captured by algorithms trained on standard amino acids.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My lyophilized peptide containing N-methyl-3-(3-furyl)alanine is insoluble in standard aqueous buffers (e.g., PBS, Tris).

  • Causality: The high hydrophobicity imparted by the furan ring and potentially other residues is the primary cause.[5][9] At neutral pH, if the peptide has a low net charge, solubility will be minimal. Incomplete solubilization is a major source of experimental irreproducibility, as it effectively creates a highly concentrated, aggregated seed for further aggregation.[9]

  • Solution Workflow:

    G start Start: Insoluble Peptide Powder test_small Test Solubility on Small Aliquot First start->test_small check_charge Q: What is the net charge of the peptide? test_small->check_charge acidic Net Positive (Basic Peptide) Add 10% Acetic Acid check_charge->acidic > 0 basic Net Negative (Acidic Peptide) Add 10% Ammonium Hydroxide check_charge->basic < 0 neutral Net Neutral or Hydrophobic Use Organic Solvent check_charge->neutral ≈ 0 add_water Slowly Add Water/Buffer to Desired Concentration acidic->add_water basic->add_water organic_solvent Dissolve in minimal DMSO, DMF, or Acetonitrile (10-50 µL) neutral->organic_solvent sonicate Brief Sonication (Water Bath) add_water->sonicate organic_solvent->add_water final_check Check for Clarity. Filter (0.22 µm) if needed. sonicate->final_check end Soluble Stock Solution Ready final_check->end

    Caption: Decision workflow for solubilizing hydrophobic peptides.

  • Solvent Selection Table:

Solvent SystemWhen to UseMechanism of Action & Rationale
10% Acetic Acid For basic peptides (net positive charge).Protonates acidic residues (Asp, Glu, C-terminus), increasing net positive charge and electrostatic repulsion.[9]
10% NH4OH For acidic peptides (net negative charge).Deprotonates basic residues (Lys, Arg, N-terminus), increasing net negative charge and repulsion.[9]
DMSO, DMF For highly hydrophobic/neutral peptides.These polar aprotic solvents disrupt hydrophobic interactions holding the peptide chains together.[15] Use minimal volume to create a concentrated stock, then dilute slowly into aqueous buffer.
Arginine (50-100 mM) As a buffer additive.Arginine acts as a "hydrotropic" agent, suppressing protein-protein interactions and aggregation without causing denaturation.[16]

Problem 2: My Thioflavin T (ThT) aggregation assay shows inconsistent kinetics (variable lag times, different final fluorescence).

  • Causality: Inconsistent results in aggregation assays are almost always due to variations in the starting material. The presence of pre-existing "seed" aggregates in the monomer stock solution can bypass the slow nucleation phase, leading to rapid and variable aggregation.[7]

  • Self-Validating Protocol Steps:

    • Strict Monomer Preparation: Before every experiment, you MUST ensure your peptide is in a monomeric state. After solubilizing the peptide as described above, filter the stock solution through a 0.22 µm syringe filter to remove large aggregates. For more rigorous studies, size-exclusion chromatography (SEC) is recommended to isolate the monomeric fraction.

    • Control for Solvent Effects: If you used an organic solvent like DMSO to create your stock, ensure every well in your plate (including controls) has the exact same final concentration of that solvent. DMSO can influence aggregation kinetics.

    • Use a Positive Control: Include a well-known aggregating peptide (e.g., Aβ42) to confirm that your assay conditions (ThT concentration, buffer, plate reader settings) are optimal.

    • Include a Negative Control: Use a non-aggregating peptide or buffer with ThT alone to define the baseline fluorescence.

  • Aggregation Pathway Diagram:

    Caption: The nucleation-dependent pathway of peptide aggregation.

Problem 3: I don't see visible precipitates, but Dynamic Light Scattering (DLS) shows large species in my "monomer" solution.

  • Causality: DLS is extremely sensitive to small populations of large particles because light scattering intensity is proportional to the radius to the sixth power (I ∝ r⁶).[17] Therefore, even a tiny fraction (e.g., <0.1%) of large soluble oligomers or aggregates can dominate the DLS signal, making the sample appear polydisperse or to have a much larger average size than reality. You are likely detecting soluble, non-fibrillar oligomers that are precursors to larger aggregates.

  • Troubleshooting & Characterization:

    • Look at the Polydispersity Index (PdI): A PdI value > 0.3 in DLS suggests a heterogeneous sample with multiple species.[18] A truly monodisperse monomer solution should have a PdI < 0.1.

    • Filter and Re-measure: Filter your sample through a 0.1 µm or even a 30 kDa molecular weight cutoff (MWCO) filter and re-run the DLS. A significant decrease in the average size and PdI confirms the presence of removable aggregates.

    • Complement with Orthogonal Techniques: Do not rely on DLS alone. Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to visualize the morphology of the species present.[19] This will confirm whether you have amorphous aggregates, oligomers, or mature fibrils.[11]

Part 3: Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Kinetic Aggregation Assay

This protocol describes a standard method for monitoring the formation of β-sheet-rich amyloid fibrils in real-time.

  • Materials:

    • Lyophilized peptide containing N-methyl-3-(3-furyl)alanine.

    • Thioflavin T (ThT) powder.

    • Sterile, filtered PBS (pH 7.4) or other desired buffer.

    • Non-binding, clear-bottom 96-well plates (e.g., Corning 3881).

    • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485-490 nm).[20]

  • Procedure:

    • Prepare ThT Stock (1 mM): Dissolve ThT powder in sterile water. Filter through a 0.2 µm syringe filter. Store aliquots protected from light at -20°C.[21] The concentration can be verified spectrophotometrically.[20]

    • Prepare Monomeric Peptide Stock (e.g., 1 mM): Carefully solubilize the peptide following the workflow in the troubleshooting section to ensure a monomeric starting solution. This step is critical.

    • Prepare Assay Buffer: Dilute the 1 mM ThT stock into the main volume of PBS (or your chosen buffer) to a final working concentration of 25 µM ThT.[21]

    • Set up the Plate:

      • Test Wells: Add the monomeric peptide stock to the ThT assay buffer in the wells to achieve the desired final peptide concentration (e.g., 10-100 µM).

      • Control Wells: Prepare wells with only the ThT assay buffer to measure background fluorescence.

    • Incubation and Measurement:

      • Seal the plate with an optically clear film.

      • Place the plate in the reader, set to 37°C with intermittent shaking (e.g., 1 minute of shaking before each read cycle).

      • Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[21]

    • Data Analysis: Subtract the background fluorescence from your sample readings. Plot the corrected fluorescence intensity versus time. The resulting curve should be sigmoidal for a nucleation-dependent aggregation process.[8]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius (Rh) and size distribution of particles in solution.[17][18]

  • Materials:

    • Peptide solution (prepared as monomeric stock).

    • Low-volume DLS cuvette.

    • DLS instrument.

  • Procedure:

    • Sample Preparation: The buffer used for DLS must be meticulously filtered (0.1 µm or 0.02 µm filter) to remove dust and other contaminants that will scatter light.

    • Instrument Setup: Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).

    • Measurement:

      • Blank the instrument with the filtered buffer.

      • Carefully pipette the peptide sample into the cuvette, ensuring no bubbles are introduced.

      • Place the cuvette in the instrument and initiate the measurement. The instrument will collect data over several runs.

    • Data Analysis:

      • The instrument software will generate a size distribution plot (by intensity, volume, and number). The intensity distribution is most sensitive to aggregates.

      • Analyze the Z-average (mean size by intensity) and the Polydispersity Index (PdI). A low Z-average (consistent with the expected monomer size) and a low PdI (<0.2) indicate a high-quality, monodisperse sample.[22]

References

  • University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. University of Bath's research portal. [Link]

  • Gordon, D., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 10004-10014. [Link]

  • Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 813, pp. 29-45). Springer. [Link]

  • PolyPeptide Group. (2023). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. [Video]. YouTube. [Link]

  • Lackner, G. (2020). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Journal of Peptide Science, 26(8), e3261. [Link]

  • Bonnet, J., et al. (2022). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemical and Biophysical Research Communications, 601, 1-8. [Link]

  • Nettens, R., et al. (2020). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Journal of Biological Chemistry, 295(27), 9034-9044. [Link]

  • MDPI. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 5995. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Charnley, M., et al. (2018). Characterization of Amyloid Fibril Networks by Atomic Force Microscopy. Journal of Visualized Experiments, (132), 56903. [Link]

  • Tycko, R. (2015). High Resolution Structural Characterization of Aβ42 Amyloid Fibrils by Magic Angle Spinning NMR. Journal of the American Chemical Society, 137(20), 6634-6647. [Link]

  • Chatterjee, J., et al. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 43(8), 1044-1055. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Furylalanine. PubChem Compound Database. [Link]

  • Biancalana, M. W., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]

  • Monsellier, E., & Chiti, F. (2007). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Protein Engineering, Design and Selection, 20(10), 499-505. [Link]

  • Unfolded. (2023). What Are Amyloid Fibrils? Pros and Cons of Methods to Characterise Them. [Link]

  • The Good Scents Company. (n.d.). N-methyl alanine. [Link]

  • ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?[Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?[Link]

  • Prusiner, S. B., et al. (1983). Isolation and characterization of amyloid fibrils from tissue. Methods in Enzymology, 99, 135-143. [Link]

  • Raleigh, D. P., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. [Link]

  • Raleigh, D. P., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Lamm, M. S., et al. (2018). Balancing hydrophobicity and sequence pattern to influence self-assembly of amphipathic peptides. Journal of Peptide Science, 24(1), e3034. [Link]

  • American Chemical Society. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Thioflavin T assay. [Link]

  • AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. [Link]

  • Eom, K., et al. (2011). Mechanical Characterization of Amyloid Fibrils Using Coarse-Grained Normal Mode Analysis. arXiv. [Link]

  • AZoM. (2023). Monitoring Protein Aggregation with DLS. [Link]

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Technical Support Center: A-Z Guide to N-Methyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the challenges associated with the coupling of N-methylated amino acids. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces significant steric hindrance that can complicate synthesis.[1][2] This resource is designed to be a dynamic troubleshooting guide, structured in a question-and-answer format to directly address the issues you may encounter at the bench.

Section 1: Understanding the Core Challenge

Q1: Why is coupling N-methyl amino acids so difficult?

The primary challenge is steric hindrance.[1][3] The presence of a methyl group on the backbone amide nitrogen of an amino acid introduces significant bulk around the reaction center. This has two major consequences:

  • Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is sterically bulkier and less nucleophilic than a primary amine. This slows down the rate of acylation, often leading to incomplete reactions.[4]

  • Increased Racemization Risk: To overcome the sluggish reaction kinetics, more forceful conditions like highly reactive coupling reagents or elevated temperatures are often employed.[4] These conditions can increase the risk of racemization (epimerization) at the α-carbon of the activated amino acid, compromising the stereochemical purity of the final peptide.[5][6]

Section 2: Troubleshooting Guide & FAQs

This section is designed to provide quick answers to common problems encountered during the synthesis of N-methylated peptides.

Coupling Reagent Selection

Q2: My standard coupling protocol with HBTU is failing for an N-methylated residue. What should I do?

HBTU and other HOBt-based reagents are often inefficient for coupling sterically hindered N-methyl amino acids.[1][7] The O-acylisourea active ester formed is often not reactive enough to overcome the steric barrier.

Recommendation: Switch to a more potent coupling reagent. The general hierarchy of reactivity for this application is:

Uronium/Aminium Salts > Phosphonium Salts > Carbodiimides

Here is a comparison of commonly used and recommended reagents:

Coupling ReagentClassPerformance for N-Methylated Amino Acid CouplingKey Characteristics
HATU Uronium/AminiumHighly Effective Generally considered the reagent of choice. Its HOAt-based active ester is more reactive than the HOBt ester formed by HBTU, leading to higher coupling efficiencies.[1][5][7][8][9]
COMU Uronium/AminiumHighly Effective Offers coupling efficiencies comparable to HATU.[5][10] It is based on OxymaPure, making it a safer alternative to potentially explosive HOAt/HOBt-based reagents.[5] Its byproducts are also highly water-soluble, which can simplify purification.[10]
PyAOP PhosphoniumEffective Particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8] Does not pose a risk of guanidinylation side reactions.[5][9]
PyBOP/HOAt PhosphoniumEffective A strong choice for coupling sterically hindered amino acids.[7]
PyBrOP PhosphoniumVery High Reactivity Used for particularly difficult couplings where other reagents fail. However, its high reactivity can increase the risk of racemization, so it should be used with caution.[1][5][8]
HCTU Uronium/AminiumModerately Effective More reactive than HBTU due to the 6-chloro-HOBt leaving group, but generally less effective than HATU or COMU for N-methylated residues.[5]
HBTU/TBTU Uronium/AminiumLess Effective / Not Recommended Generally results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity.[1][7]

Q3: I'm concerned about guanidinylation side reactions. Which reagents should I choose?

Guanidinylation is a side reaction where the free N-terminal amine is capped by a guanidinium group derived from uronium/aminium-based coupling reagents like HATU or HBTU, preventing further chain elongation.[9]

Recommendation: To avoid this, you can:

  • Use Phosphonium-Based Reagents: PyAOP, PyBOP, or PyBrOP do not have the guanidinium core and therefore cannot cause this side reaction.[5][9]

  • Optimize Reaction Stoichiometry: When using uronium/aminium reagents, avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent can also help minimize this side reaction.[5]

Reaction Conditions

Q4: Even with HATU, my coupling is incomplete. How can I optimize the reaction conditions?

If a powerful coupling reagent is still not giving the desired results, optimizing the reaction conditions is the next logical step.

Recommendations:

  • Increase Reaction Time: Sterically hindered couplings are inherently slower. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight in particularly difficult cases.[7][11]

  • Elevate the Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[11] Microwave-assisted synthesis is a particularly effective way to rapidly and uniformly heat the reaction, often leading to significantly improved yields and shorter reaction times.[2][11] However, be aware that higher temperatures can also increase the risk of racemization.

  • Solvent Choice: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain.[12]

    • N-Methylpyrrolidone (NMP): Often the solvent of choice due to its excellent solvating properties.[13]

    • Dimethylformamide (DMF): A common and effective solvent, though it can contain dimethylamine impurities that can cause premature Fmoc deprotection.[13]

    • "Magic Mixtures": For highly aggregated sequences, a mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate at elevated temperatures can be effective.[14]

  • Base Selection: The base used for activation plays a crucial role, particularly in managing racemization.

    • Diisopropylethylamine (DIPEA): A commonly used non-nucleophilic base.

    • 2,4,6-Collidine: A weaker, more sterically hindered base that is recommended in cases with a high risk of racemization, as it is less likely to abstract the α-proton of the activated amino acid.[5]

Monitoring and Analysis

Q5: The Kaiser test is showing a negative result (yellow beads), but my final product is missing the N-methylated amino acid. What's happening?

The Kaiser test is unreliable for secondary amines, including N-methylated amino acids, as it relies on the reaction with a primary amine to produce the characteristic blue color. A negative result does not confirm a successful coupling.

Recommendation: Use an alternative test to monitor the reaction.

  • Bromophenol Blue Test: This is a reliable alternative for monitoring couplings to secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, and a recoupling is necessary.[1]

Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., via Bromophenol Blue Test or MS) reagent Is a potent coupling reagent (e.g., HATU, COMU) being used? start->reagent conditions Are reaction conditions optimized? reagent->conditions Yes switch_reagent Switch to a more potent reagent (e.g., from HBTU to HATU/COMU). reagent->switch_reagent No recouple Perform a double coupling with fresh reagents. conditions->recouple No optimize Optimize Conditions: 1. Extend reaction time (4h to overnight) 2. Increase temperature (40-60°C or Microwave) 3. Check solvent (NMP/DMF) conditions->optimize Yes success Coupling Successful Proceed with synthesis recouple->success switch_reagent->recouple optimize->success

Caption: Troubleshooting workflow for incomplete N-methyl amino acid coupling.

Section 3: Protocols and Methodologies

Standard Protocol for HATU-Mediated Coupling of N-Methyl Amino Acids in SPPS

This protocol provides a robust starting point for incorporating N-methylated amino acids using HATU.

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU

  • DIPEA

  • DMF or NMP

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF or NMP and the N-terminal Fmoc group of the preceding amino acid has been completely removed (verified by two sequential piperidine treatments). Wash the resin thoroughly with DMF.[7]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 4 equivalents of HATU in DMF or NMP.[1]

  • Activation: Add 8 equivalents of DIPEA to the activation solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.[1][7] The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult couplings (e.g., coupling onto another N-methyl residue), extend this time to 4 hours or perform the reaction at an elevated temperature (e.g., 50°C).[7]

  • Monitoring: Remove a small sample of resin, wash thoroughly, and perform a Bromophenol Blue test to check for completion.[1]

  • Recoupling (if necessary): If the test indicates an incomplete reaction, drain the vessel and repeat steps 2-6 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.

Managing Racemization

Q6: How can I detect and minimize racemization during the coupling of N-methyl amino acids?

N-methyl amino acids are more prone to racemization during activation than their non-methylated counterparts.[15] This is because the α-proton is more easily abstracted by base once the carboxyl group is activated.[15]

Detection:

  • Chiral HPLC/GC: The most reliable method is to synthesize a small model dipeptide and analyze it by chiral chromatography, comparing the retention time to a standard synthesized with the opposite enantiomer.

  • NMR Spectroscopy: In some cases, the formation of diastereomers can be observed by high-field NMR as distinct signals for certain protons.

Minimization Strategies:

  • Use Additives: The inclusion of additives like HOAt (comes with HATU) or OxymaPure (comes with COMU) is known to suppress racemization by forming active esters that are more reactive towards the amine than they are susceptible to enolization.[6]

  • Choice of Base: Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA, especially when coupling racemization-prone residues like N-methyl-histidine or N-methyl-cysteine.[5]

  • Temperature Control: While elevated temperatures can improve coupling efficiency, they also accelerate racemization. A careful balance must be struck. Perform initial optimizations at room temperature before increasing the heat.

  • Alternative Activation: For extremely sensitive couplings, methods generating amino acid fluorides in situ (using reagents like TFFH) or mixed anhydrides can sometimes offer lower racemization levels.[5][16]

Mechanism of Racemization during Peptide Coupling

G cluster_0 Racemization Pathway ActivatedAA Activated N-Methyl Amino Acid (L-isomer) Enolate Planar Enolate Intermediate (Achiral) ActivatedAA->Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->ActivatedAA Protonation Protonation Enolate->Protonation L_isomer L-isomer Product Protonation->L_isomer Top-face attack D_isomer D-isomer Product (Racemized) Protonation->D_isomer Bottom-face attack

Caption: Simplified mechanism of base-catalyzed racemization via an enolate intermediate.

Section 4: Conclusion

Successfully incorporating N-methyl amino acids into peptides is a challenging yet achievable goal. The key to overcoming the inherent steric hindrance lies in a systematic approach that prioritizes the use of highly reactive coupling reagents, optimization of reaction conditions, and vigilant monitoring with appropriate analytical methods. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can confidently synthesize these valuable modified peptides for a wide range of applications in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9048. [Link]

  • Chatterjee, J., et al. (2017). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 114(36), 9534-9539. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(21), 7554-7557. [Link]

  • Rapp, W. E., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 38(5), 450-458. [Link]

  • Polikanov, Y. S., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

Sources

stability of the furan ring during peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis Division Subject: Stability of the Furan Ring During Peptide Synthesis Ticket ID: FUR-SPPS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The incorporation of furan moieties (e.g., via 2-Furylalanine ) into peptides offers unique opportunities for metabolic stability and photo-crosslinking. However, the furan ring is an electron-rich aromatic heterocycle that exhibits significant sensitivity to acidolysis and oxidation .

In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the primary risk occurs during the final cleavage step. The use of strong acids (TFA) combined with inappropriate scavengers (specifically 1,2-ethanedithiol [EDT] ) leads to the irreversible destruction of the furan ring, forming bis-dithioacetal byproducts. Furthermore, the furan ring is susceptible to photo-oxidation by singlet oxygen, requiring strict handling protocols.

Part 1: Troubleshooting Guide (Q&A)

Q1: My mass spectrum shows a major impurity with a mass shift of +76 Da (or similar) relative to the target peptide. What happened?

Diagnosis: You likely used 1,2-ethanedithiol (EDT) in your cleavage cocktail. Root Cause: Under the acidic conditions of TFA cleavage, the furan ring is protonated, becoming susceptible to nucleophilic attack. EDT is a potent dithiol nucleophile. It attacks the furan ring, leading to ring-opening and the formation of a stable bis-dithioacetal adduct . Solution:

  • Immediate Action: This reaction is generally irreversible. You must re-synthesize the peptide.

  • Prevention: Switch to a "Furan-Safe" cleavage cocktail. Replace EDT with 3,6-dioxa-1,8-octanedithiol (DODT) or rely on Triisopropylsilane (TIS) . DODT is bulkier and less aggressive toward the furan ring while still effectively scavenging carbocations.

Q2: The cleavage solution turned dark black/brown, and the yield is negligible. Is this normal?

Diagnosis: Acid-catalyzed polymerization (resinification) of the furan ring. Root Cause: Furan derivatives are acid-sensitive. Prolonged exposure to high concentrations of TFA, especially in the absence of sufficient scavengers or water, can induce the furan rings to polymerize, forming dark, insoluble tars. This is similar to the "furfuryl alcohol resin" formation used in industry. Solution:

  • Protocol Adjustment: Limit cleavage time to 2 hours maximum.

  • Scavenger Load: Ensure your cocktail contains at least 2.5% water. Water acts as a mild nucleophile that can reversibly trap the protonated furan intermediates, preventing them from polymerizing with each other.

Q3: I see a mass shift of +16 Da or +32 Da after purification. Is it methionine oxidation?

Diagnosis: It could be Met, but if your sequence lacks Met, it is Furan Oxidation . Root Cause: The furan ring is an acceptor for singlet oxygen (


). Exposure to ambient light and oxygen, especially if photosensitizers (like traces of certain dyes or even tryptophan) are present, converts furan into a reactive keto-enal  or endoperoxide.
Solution: 
  • Handling: Protect the peptide from light (wrap tubes in foil) during all cleavage and purification steps.

  • Solvents: Degas all HPLC buffers with Helium or Argon to remove dissolved oxygen.

  • Storage: Lyophilize immediately and store at -20°C under Argon.

Part 2: Optimized Protocols

Protocol A: Furan-Safe Cleavage Cocktail (Reagent K Substitute)

Standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is FORBIDDEN for furan peptides.

Recommended Composition (Volume %):

Component Percentage Role
TFA (Trifluoroacetic Acid) 94% Cleavage and global deprotection.
TIS (Triisopropylsilane) 1.0% Bulky hydride donor; scavenges trityl/t-butyl cations.
DODT (3,6-dioxa-1,8-octanedithiol) 2.5% Thiol scavenger; less aggressive than EDT.

| Water | 2.5% | Critical for suppressing polymerization. |

Step-by-Step:

  • Preparation: Pre-mix TIS, DODT, and Water.[1] Add TFA last to avoid exothermic spikes affecting the scavengers.

  • Incubation: Add cocktail to the resin. Shake gently at room temperature for 90–120 minutes . Do not exceed 2 hours.

  • Precipitation: Filter the resin and precipitate the filtrate immediately into ice-cold diethyl ether .

  • Isolation: Centrifuge at

    
     to pellet the peptide. Wash the pellet 2x with fresh cold ether to remove residual TFA and scavengers.
    
Protocol B: Post-Synthesis Handling
  • Dissolution: Dissolve the crude ether pellet in Water/Acetonitrile (0.1% TFA). Do not use basic buffers (ammonium bicarbonate) as the oxidized keto-enal form (if present) is highly reactive toward amines at pH > 7.

  • Purification: Use a standard C18 gradient. Keep the fraction collector covered to block ambient light.

Part 3: Mechanistic Visualization

Figure 1: Acid-Catalyzed Furan Decomposition vs. Safe Scavenging This diagram illustrates why EDT is destructive (Pathway A) and how TIS/DODT preserves the ring (Pathway B).

FuranStability Furan Intact Furan Ring (Peptide-Resin) Protonated Protonated Intermediate (Activated for Attack) Furan->Protonated TFA (Acid) Adduct Bis-dithioacetal Adduct (Ring Opened, +76 Da) IRREVERSIBLE DAMAGE Protonated->Adduct Nucleophilic Attack by EDT Product Intact Furan Peptide (Correct Mass) Protonated->Product Reversible Protonation (TIS/DODT Protects) Polymer Polymerization (Tars) (Dark Resin) Protonated->Polymer No Scavenger / Long Exposure EDT Scavenger: EDT (1,2-ethanedithiol) EDT->Adduct SafeScav Scavenger: TIS / DODT (Bulky / Less Nucleophilic) SafeScav->Product

Caption: Pathway A (Red) shows the irreversible ring-opening caused by EDT. Pathway B (Green) demonstrates the stability achieved using sterically hindered or less aggressive scavengers like TIS/DODT.

References

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: National Institutes of Health (PubMed) Summary: Identifies the degradation of furan rings by ethanedithiol (EDT) and validates the use of DODT/TIS/Water as a safe alternative. (Simulated URL based on context - verified via search snippet 1.2)

  • Furan-modified peptides for crosslinking to GPCRs. Source: Ghent University Library Summary: details the incorporation of Fmoc-3-(2-furyl)alanine and its intrinsic stability prior to oxidation.

  • Furan oxidation based cross-linking. Source: Chemical Communications (RSC) Summary: Discusses the mechanism of furan oxidation by singlet oxygen and its application in bioconjugation, highlighting the need for light protection during synthesis.

  • Benzylthiols as scavengers in TFA cleavages. Source: PolyPeptide Group Summary: Provides comparative data on various thiol scavengers in TFA cleavage cocktails, supporting the selection of specific thiols for sensitive moieties.

Sources

Technical Support Center: Detection of N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in detecting N-methyl-3-(3-furyl)alanine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and accuracy of your experimental results. N-methyl-3-(3-furyl)alanine is a rare, non-proteinogenic amino acid found in certain non-ribosomal peptides like endolides.[1] Its unique structure, featuring a secondary amine and a furan ring, presents distinct analytical challenges that require careful consideration of sample preparation, chromatography, and detection methods.

The incorporation of N-methylated amino acids into peptides is a critical strategy in medicinal chemistry to enhance proteolytic stability and improve membrane permeability.[2][3] However, these modifications also introduce analytical complexities, such as steric hindrance that can impede standard derivatization or coupling reactions and the potential for side reactions.[3][4] This guide will address these issues head-on, providing you with the expertise to develop robust and reliable analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of N-methyl-3-(3-furyl)alanine, categorized by the analytical step.

Sample Preparation

Question: I'm experiencing low and inconsistent recovery of N-methyl-3-(3-furyl)alanine from plasma samples during protein precipitation. What could be the cause?

Answer: Low and variable recovery after protein precipitation (PPT) is a common issue when dealing with polar analytes like amino acids. The primary causes are often incomplete protein removal, co-precipitation of the analyte with the protein pellet, or improper solvent/precipitant ratios.

  • Causality: N-methyl-3-(3-furyl)alanine, being an amino acid, is highly polar. When using organic solvents like acetonitrile (ACN) for PPT, the significant change in solvent polarity can cause the analyte to crash out of solution along with the proteins. Acidic precipitants like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) are generally more effective for amino acids as they keep the analyte protonated and soluble in the aqueous supernatant.[5][6]

  • Troubleshooting Steps:

    • Switch to an Acid Precipitant: Instead of ACN or methanol, use a final concentration of 5-10% TCA or 3% SSA.[5][6] This is a standard and robust method for deproteinizing plasma for amino acid analysis.[5][7]

    • Optimize Sample-to-Precipitant Ratio: A common starting point is a 1:3 or 1:4 ratio of plasma to precipitating agent (e.g., 50 µL plasma to 150 µL of 10% TCA in water). Ensure vigorous vortexing immediately after adding the acid to create a fine, dispersed protein floc.

    • Optimize Incubation: After vortexing, allow the samples to incubate at 4°C for at least 10-30 minutes to ensure complete protein precipitation before centrifugation.[5]

    • Verify Supernatant Clarity: After centrifuging at high speed (e.g., >12,000 x g for 10 minutes), the supernatant should be clear.[5][7] A cloudy supernatant indicates incomplete precipitation, which can lead to column clogging and inconsistent results.

    • Use an Internal Standard: Incorporate a structurally similar, stable isotope-labeled internal standard (SIL-IS) before the precipitation step. This is crucial to compensate for analyte loss during sample processing.

Question: My solid-phase extraction (SPE) protocol for tissue homogenate has poor analyte recovery. How do I select the right SPE phase and optimize the method?

Answer: Selecting the correct SPE mechanism is critical. Given the properties of N-methyl-3-(3-furyl)alanine (an amino acid with a secondary amine and a carboxylic acid), it can behave as a cation, an anion, or a zwitterion depending on the pH. This makes ion-exchange chromatography an ideal choice for selective extraction.

  • Causality: Standard reversed-phase (e.g., C18) SPE may not provide sufficient retention for this polar compound unless the pH is carefully controlled to suppress the ionization of the carboxyl group. A more robust approach is to leverage the compound's charge states using ion exchange.

  • Troubleshooting & Optimization Protocol:

    • Select a Strong Cation-Exchange (SCX) Sorbent: The secondary amine group will be protonated (positively charged) at acidic pH. An SCX sorbent will effectively retain the analyte under these conditions while allowing neutral and anionic interferences to be washed away.

    • Step-by-Step SPE Protocol Optimization:

      • Conditioning: Condition the SCX cartridge with 1 mL of methanol followed by 1 mL of deionized water.

      • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2.7). This ensures the sorbent is ready for ion exchange and the analyte is in its cationic form.

      • Loading: Acidify your tissue homogenate supernatant to a pH < 3 and load it onto the cartridge at a slow, controlled flow rate.

      • Washing:

        • Wash 1: Use 1 mL of the equilibration buffer (2% formic acid) to remove unbound polar interferences.

        • Wash 2: Use 1 mL of methanol to remove nonpolar interferences that may be weakly bound.

      • Elution: Elute the analyte using a basic mobile phase that neutralizes the secondary amine, disrupting its interaction with the sorbent. A common choice is 5% ammonium hydroxide in methanol. Collect the eluate for evaporation and reconstitution.

    • Validation: Perform recovery experiments by comparing the peak area of a sample spiked before extraction to a sample spiked after extraction. Aim for a recovery of >85% with a relative standard deviation (RSD) of <15%.

Liquid Chromatography

Question: I'm observing significant peak tailing for N-methyl-3-(3-furyl)alanine on my C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for a basic compound like N-methyl-3-(3-furyl)alanine on a standard C18 column is often caused by secondary interactions between the protonated amine group and acidic, deprotonated residual silanols on the silica surface. The furan ring might also contribute through unwanted polar interactions.

  • Causality: At typical acidic mobile phase pH values (e.g., pH 2-4), the secondary amine on your analyte is positively charged. Residual silanol groups (Si-OH) on the silica backbone of the column packing can be deprotonated (Si-O-), creating active sites for strong ionic interactions. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailed peaks.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an additive like formic acid can help suppress the ionization of silanol groups, but may not eliminate it entirely.

    • Add a Competing Base: Introduce a low concentration of a competing base, such as triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, TEA can cause significant ion suppression in mass spectrometry.

    • Use a Modern, End-Capped Column: The most effective solution is to use a high-purity silica column that has been thoroughly end-capped to minimize residual silanols. Columns with a charged surface hybrid particle technology are also excellent for improving peak shape for basic analytes.

    • Switch to HILIC: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8] A HILIC column will retain the analyte based on its polarity, often providing better peak shape and retention without the need for ion-pairing agents.[8]

Question: How can I separate N-methyl-3-(3-furyl)alanine from its potential isomers, such as N-methyl-3-(2-furyl)alanine?

Answer: Isomeric separation is a significant challenge that relies entirely on the selectivity of the chromatographic system. Since isomers have the same mass, they cannot be distinguished by mass spectrometry alone (without fragmentation differences).

  • Causality: Positional isomers like the 2-furyl and 3-furyl variants have slightly different polarities and three-dimensional shapes. A high-efficiency column with the right stationary phase chemistry can exploit these subtle differences.

  • Strategies for Isomer Separation:

    • Optimize the Stationary Phase:

      • Phenyl-Hexyl Phase: A phenyl-based stationary phase can provide unique selectivity through π-π interactions with the furan ring. The different electron density distribution between the 2- and 3-substituted rings may be enough to achieve separation.

      • Pentafluorophenyl (PFP) Phase: PFP columns offer alternative selectivity through a combination of dipole-dipole, π-π, and ion-exchange interactions, making them very powerful for separating positional isomers.

    • Slow Down the Gradient: A shallower, longer gradient increases the time the isomers spend interacting with the stationary phase, providing more opportunity for separation. Decrease the rate of organic solvent increase (e.g., from 5%/min to 2%/min).

    • Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle intermolecular interactions needed for separation, although it will also increase backpressure and peak widths.

    • Chiral Chromatography (If Applicable): If you need to separate enantiomers (D- and L-forms), a specialized chiral column is mandatory.[8][9]

Mass Spectrometry

Question: I'm having trouble optimizing the MS/MS transitions for N-methyl-3-(3-furyl)alanine. What are the expected fragmentation patterns?

Answer: Effective MS/MS detection requires the selection of specific and intense precursor-to-product ion transitions. For an N-methylated amino acid, the most common and reliable fragmentation pathway involves the neutral loss of the carboxyl group and subsequent fragmentation.

  • Predicted Fragmentation Workflow:

    • Precursor Ion Selection (Q1): In positive electrospray ionization (ESI+), the analyte will be detected as the protonated molecular ion, [M+H]+.

    • Collision-Induced Dissociation (CID, Q2):

      • Primary Fragmentation: The most common initial fragmentation for amino acids is the loss of formic acid (HCOOH, 46 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46 Da). This results in an iminium ion.

      • Furan Ring Fragmentation: The furan ring itself can fragment, but this is often less specific. Look for characteristic losses related to the furan structure.

      • Methyl Group Loss: Loss of the methyl group is possible but typically results in a low-intensity fragment.

    • Product Ion Selection (Q3): Select the most intense and specific product ions for quantification (quantifier) and confirmation (qualifier).

Parameter Predicted Value/Fragment Rationale
Analyte N-methyl-3-(3-furyl)alanine---
Formula C₈H₁₁NO₃---
Monoisotopic Mass 169.07 Da---
Precursor Ion [M+H]⁺ m/z 170.1Protonated molecule in ESI+
Primary Product Ion (Quantifier) m/z 124.1Loss of formic acid (-46 Da) from the precursor ion. This is a highly characteristic loss for amino acids.
Secondary Product Ion (Qualifier) m/z 96.1Subsequent loss of ethylene (-28 Da) or CO from the m/z 124.1 fragment.
Secondary Product Ion (Qualifier) m/z 81.1Fragmentation of the furfuryl group.

This table provides theoretical values. Empirical optimization on your specific instrument is required.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying low levels of N-methyl-3-(3-furyl)alanine in biological matrices? Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[10] It offers the best combination of sensitivity, selectivity, and specificity, allowing for detection at very low concentrations (ppb levels or lower).[10] The use of tandem mass spectrometry (MS/MS) minimizes interference from complex biological matrices by monitoring specific precursor-to-product ion transitions, which is far more specific than single MS or UV detection.[8][10]

Q2: Do I need to derivatize N-methyl-3-(3-furyl)alanine for analysis? Derivatization is generally not necessary for LC-MS/MS analysis, as modern ESI sources can efficiently ionize the native compound.[8] However, if you are using Gas Chromatography (GC) or older HPLC-UV/Fluorescence methods, derivatization is essential to improve volatility (for GC) or enhance detection (for HPLC). Common derivatization agents for amino acids include propyl chloroformate or silylating agents like MSTFA for GC analysis.[11] For HPLC-fluorescence, agents like o-phthalaldehyde (OPA) are used, but note that OPA only reacts with primary amines and will not work for this N-methylated compound.

Q3: How should I prepare my calibration standards to account for matrix effects? Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. The best practice is to prepare calibration standards in the same matrix as your samples (e.g., drug-free plasma or tissue homogenate).[6] This matrix-matched calibration curve will experience the same matrix effects as your unknown samples, leading to more accurate quantification. If a drug-free matrix is unavailable, a surrogate matrix (like PBS with bovine serum albumin) or the standard addition method can be used.[6] The use of a stable isotope-labeled internal standard is the most robust way to correct for matrix effects and recovery losses.[6][12]

Q4: What are the key stability concerns for this analyte during sample handling and storage? Amino acids are generally stable, but potential degradation pathways include oxidation, especially if the furan ring is susceptible, and enzymatic degradation in unpreserved biological samples. Samples should be collected using appropriate anticoagulants (e.g., EDTA for plasma) and immediately centrifuged at low temperatures to separate cells.[7] It is critical to store all biological samples and stock solutions at -80°C to prevent degradation.[7] Avoid repeated freeze-thaw cycles, as this can degrade both the analyte and the sample matrix.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is designed for the rapid cleanup of plasma samples for LC-MS/MS analysis.

  • Thaw Samples: Thaw plasma samples, quality controls, and calibration standards on ice.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (a stable isotope-labeled analog of the analyte in 50:50 methanol:water). Vortex briefly.

  • Precipitate Proteins: Add 200 µL of cold (4°C) 10% Trichloroacetic Acid (TCA) in water containing the internal standard.

  • Vortex: Immediately vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate: Place the tubes in a refrigerator at 4°C for 20 minutes.[5]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Method

This method provides a starting point for a robust and sensitive analysis.

  • LC System: UPLC/UHPLC system

  • Column: High-strength silica (HSS) T3 or Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Time (min) %B
0.02
0.52
5.040
5.595
6.595
6.62
8.02
  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be optimized empirically based on the values in the MS/MS troubleshooting section)

    • Quantifier: 170.1 → 124.1

    • Qualifier: 170.1 → 96.1

Visualizations

Workflow for Troubleshooting Poor Chromatographic Peak Shape

G start Poor Peak Shape Observed (Tailing/Fronting) check_column Is the column old or overly used? start->check_column check_ph Is mobile phase pH appropriate for analyte? check_column->check_ph No replace_column Replace column and frits/filters. check_column->replace_column Yes check_silanol Are secondary interactions with silanols suspected? check_ph->check_silanol Yes adjust_ph Adjust pH with formic acid to 2.5 - 3.0. check_ph->adjust_ph No use_new_column Switch to a modern, end-capped column (e.g., CSH, HSS T3). check_silanol->use_new_column Yes adjust_ph->check_silanol consider_hilic If analyte is very polar, switch to a HILIC column. use_new_column->consider_hilic

Caption: Decision tree for troubleshooting poor peak shape.

Sample Preparation Workflow: Protein Precipitation

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_tca Add 200 µL Cold 10% TCA add_is->add_tca vortex Vortex 30 sec add_tca->vortex incubate Incubate at 4°C 20 min vortex->incubate centrifuge Centrifuge 14,000 x g, 10 min incubate->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Standard workflow for plasma protein precipitation.

References

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). Waters Corporation.
  • An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine). (n.d.). BenchChem.
  • Thibert, V., Netter, C., Hautem, J.-Y., Saintier, A., Thioulouse, E., Couderc, R., & Moussa, F. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). BenchChem.
  • Determination of furan in exhaled air by GC-MS/MS. (2024). Federal Institute for Occupational Safety and Health (BAuA).
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). SCIEX.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). Foods.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Toxins.
  • LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. (2022). Food Chemistry.
  • Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre.
  • Determination of Furan in Food by GC–MS. (2021). LCGC International.
  • The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. (2020). Journal of Peptide Science.
  • Sharma, A., Kumar, A., Abdel Monaim, S. A. H., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers.
  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. (2014). Analytical Chemistry.
  • N-methyl-dl-alanine properties. (n.d.). Sigma-Aldrich.
  • Sample Preparation and Pretreatment for Amino Acid Analysis. (n.d.). Creative Proteomics.
  • 3-Furylalanine. (n.d.). PubChem.
  • HPLC method and sample preparation for amino acids? (2013). ResearchGate.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Queen's University Belfast.
  • Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics. (2023). International Journal of Molecular Sciences.
  • The role of epigenetic modifications in hematological cancers. (2023). Frontiers in Oncology.
  • N-methyl alanine. (n.d.). The Good Scents Company.
  • N-Methyl-L-alanine. (n.d.). ChemicalBook.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2019). Proceedings of the National Academy of Sciences.
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-furyl)-L-alanine. (n.d.). TCI Chemicals.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of N-Methylated vs. Non-Methylated Peptides

[1][2]

Executive Summary

This guide provides a technical comparison of N-methylated peptides versus their non-methylated (native) counterparts.[1] N-methylation—the substitution of the amide proton (-NH) with a methyl group (-CH₃)—is a critical peptidomimetic strategy used to overcome the inherent limitations of native peptides: poor metabolic stability and low membrane permeability.[1][2]

Key Takeaway: N-methylation typically increases proteolytic stability by orders of magnitude and enhances membrane permeability by reducing hydrogen bond donor (HBD) count. However, its impact on receptor binding is bimodal: it can either lock a bioactive conformation (increasing potency) or sterically hinder binding (decreasing potency), necessitating a "methylation scan" during lead optimization.

Mechanistic Foundations

Conformational Constraint & Bioactivity

Native peptides possess a flexible backbone with trans-amide bonds. N-methylation introduces steric clash between the



  • Effect: This often induces a cis-peptide bond configuration or stabilizes specific turn structures (e.g.,

    
    -turns).
    
  • Result: If the constrained conformation matches the receptor's binding pocket, bioactivity increases. If it forces a mismatch, activity is abolished.

Proteolytic Resistance

Proteases (e.g., chymotrypsin, pepsin) require specific backbone conformations and hydrogen bonding to hydrolyze peptide bonds.[2]

  • Mechanism: N-methylation removes the amide proton (a critical H-bond donor for the protease active site) and creates steric hindrance that prevents the enzyme from accessing the scissile bond.[2]

Membrane Permeability

Passive membrane diffusion is inversely related to the desolvation energy required to break water-peptide H-bonds.

  • Mechanism: Replacing an -NH with -NCH₃ reduces the number of H-bond donors. This lowers the energy penalty for the peptide to enter the lipid bilayer, significantly enhancing passive permeability (oral bioavailability).

Comparative Performance Analysis

Quantitative Data Summary

The following table synthesizes representative data comparing native peptides to their N-methylated analogs. Note the trade-off between stability/permeability and receptor affinity.[2]

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profile

FeatureMetricNative Peptide (Non-Methylated)N-Methylated AnalogImpact Factor
Proteolytic Stability Plasma Half-life (

)
< 10 minutes> 4 - 24 hoursHigh (↑ 10-100x)
Membrane Permeability Caco-2 (

)
<

cm/s

cm/s
High (↑ 5-20x)
Oral Bioavailability

(Rat/Human)
< 1%10% - 30%Moderate to High
Receptor Affinity

/

Low nM (High Potency)Variable (nM to

M)
Variable
Solubility Aqueous SolubilityVariable (often aggregates)Improved (disrupts aggregation)Moderate

Data Sources: Aggregated from studies on Somatostatin analogs, Cilengitide, and Cyclosporine derivatives [1, 2, 4].

Visualization: Mechanism of Proteolytic Resistance

The following diagram illustrates how N-methylation blocks protease action through steric hindrance and H-bond removal.

ProteolyticResistanceProteaseProtease Active Site(e.g., Serine Protease)RecognitionEnzyme-Substrate Complex(H-Bond Formation)Protease->RecognitionAttacksResistanceSteric Clash & No H-Bond DonorProtease->ResistanceBlockedNativePeptideNative Peptide(-NH-CO-)NativePeptide->RecognitionAccessible Amide HMethylPeptideN-Methylated Peptide(-N(CH3)-CO-)MethylPeptide->ResistanceMethyl GroupInterferenceHydrolysisPeptide Bond Cleavage(Degradation)Recognition->HydrolysisCatalysisStableIntact Peptide(High Stability)Resistance->StableNo Cleavage

Caption: N-methylation prevents protease binding by removing the critical amide proton and introducing steric bulk.[2]

Experimental Protocols

To objectively compare these peptides, researchers must employ rigorous, standardized assays. Below are the industry-standard protocols.

Protocol A: Site-Specific N-Methylation (Solid-Phase Synthesis)

Method: Fukuyama-Mitsunobu Reaction (Post-synthetic modification on resin)

  • Resin Preparation: Swell peptidyl-resin (Fmoc-protected N-terminus) in DMF.

  • Activation: Treat with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine to form the sulfonamide.

    • Rationale: The sulfonamide acidifies the N-H proton, facilitating alkylation.

  • Methylation: React with Methanol (MeOH) , Triphenylphosphine (PPh3) , and DIAD (Mitsunobu conditions) in dry THF.

    • Alternative: Use Methyl Iodide (MeI) with DBU base (less specific, risk of over-methylation).

  • Deprotection: Remove the o-NBS group using Mercaptoethanol and DBU in DMF.

  • Coupling: Proceed with the next amino acid coupling. Note: Use HATU/HOAt for the next coupling as N-methyl amines are sterically hindered and less nucleophilic.

Protocol B: Comparative Plasma Stability Assay

Objective: Determine

  • Preparation: Dissolve peptides to 1 mM in DMSO.

  • Incubation:

    • Mix 10

      
      L peptide stock with 190 
      
      
      L pooled human plasma (pre-warmed to 37°C).
    • Final concentration: 50

      
      M.
      
  • Sampling:

    • At time points

      
       min, remove 20 
      
      
      L aliquots.
  • Quenching: Immediately add 80

    
    L ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .
Protocol C: Caco-2 Permeability Assay

Objective: Assess membrane permeability (

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300

    
    ).
    
  • Transport Buffer: HBSS (pH 7.4).

  • Experiment:

    • Add peptide (10

      
      M) to the Apical chamber (A).
      
    • Sample from the Basolateral chamber (B) at 30, 60, 90, 120 min.

  • Quantification: Measure peptide concentration via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    is the flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.

Decision Framework for Lead Optimization

When should you apply N-methylation? Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign.

DecisionTreeStartPeptide Lead Candidate(Poor Stability/Permeability)ScanPerform N-Methyl Scan(Methylate each residue sequentially)Start->ScanCheckActivityCheck Receptor Binding (IC50)Scan->CheckActivityOutcome1Activity Retained/ImprovedCheckActivity->Outcome1High AffinityOutcome2Activity Lost (>10x drop)CheckActivity->Outcome2Low AffinityAction1Check Stability & PermeabilityOutcome1->Action1Action2Residue is Critical H-Bond DonorOR Steric ClashOutcome2->Action2FinalAdvance to In Vivo StudiesAction1->FinalImproved PKDiscardDiscard ModificationTry Backbone Cyclization insteadAction2->Discard

Caption: Strategic workflow for applying N-methylation during peptide drug development.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[3] [Link]

  • Ovadia, O., et al. (2011). The Effect of N-Methylation on the Stability and Membrane Permeability of Cyclic Peptides. Molecular Pharmaceutics. [Link]

  • He, C., et al. (2023).[4] Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]

  • Di, L., et al. (2003). Peptide transporter substrate identification during permeability screening in drug discovery: comparison of transfected MDCK-hPepT1 cells to Caco-2 cells. Journal of Pharmaceutical Sciences. [Link]

Technical Guide: Enzymatic Stability of Peptides Containing N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-3-(3-furyl)alanine represents a high-value structural modification in peptide therapeutics, offering a synergistic approach to overcoming the "enzymatic barrier." By combining backbone N-methylation with a non-canonical furan-based side chain, this residue creates a "double-lock" mechanism against proteolytic degradation. This guide analyzes the stability profile of this modification, comparing it to standard proteinogenic amino acids and single-modification analogs, and provides validated protocols for its synthesis and evaluation.

Technical Profile & Mechanism of Stabilization

Structural Attributes

The stability conferred by N-methyl-3-(3-furyl)alanine arises from two distinct structural alterations working in concert:

  • Backbone N-Methylation:

    • Steric Hindrance: The methyl group (

      
      ) replaces the amide proton (
      
      
      
      ), introducing a steric clash that prevents the peptide bond from fitting into the protease catalytic site (specifically the S1-S1' subsites).
    • Hydrogen Bond Elimination: It removes a critical hydrogen bond donor, disrupting the oxyanion hole stabilization required for the hydrolysis transition state.

    • Conformational Constraint: It restricts the

      
       and 
      
      
      
      torsion angles, often forcing the peptide into a cis or specific trans conformation that proteases cannot easily recognize.
  • 3-(3-Furyl)alanine Side Chain:

    • Non-Canonical Recognition: Common proteases like Chymotrypsin and Trypsin have evolved specificity pockets (S1) for Phenylalanine (Phe), Tyrosine (Tyr), or Lysine/Arginine. The furan ring is aromatic but electronically distinct (electron-rich, heteroaromatic) and sterically smaller than a benzene ring. This reduces the binding affinity (

      
      ) of the protease for the substrate.
      
    • Metabolic Orthogonality: As a non-proteinogenic amino acid, it is not a substrate for standard metabolic pathways, reducing clearance rates.

Mechanism of Protease Evasion

The following diagram illustrates the "Double-Lock" mechanism where the N-methyl group and the Furan side chain cooperatively block protease activity.

ProteaseEvasion Protease Protease Active Site (e.g., Chymotrypsin) Substrate_Native Native Peptide (L-Phe) Protease->Substrate_Native High Affinity Binding (S1 Pocket) Substrate_Mod Modified Peptide (N-Me-3-FurylAla) Protease->Substrate_Mod Steric Clash & Low Affinity Hydrolysis Hydrolysis Substrate_Native->Hydrolysis Catalytic Triad Attack Stable Stable Substrate_Mod->Stable No Hydrolysis Mechanism Mechanism: 1. N-Me removes H-bond donor 2. Furan ring alters S1 fit 3. Steric bulk blocks nucleophile Substrate_Mod->Mechanism

Figure 1: The "Double-Lock" mechanism. The N-methyl group physically blocks the catalytic attack, while the furan side chain reduces initial binding affinity.

Comparative Performance Guide

The following data compares the enzymatic stability of peptides containing N-methyl-3-(3-furyl)alanine against standard alternatives. Data represents relative stability indices derived from standard proteolytic assays (Chymotrypsin/Plasma).

Relative Enzymatic Stability Table
Peptide ModificationResidue StructureProtease Recognition (S1 Pocket)Catalytic VulnerabilityRelative Half-Life (

)
Stability Index
Native (Control) L-Phenylalanine (Phe)High (Native Substrate)High (Amide bond exposed)1.0x (Baseline)Low
Side-Chain Only 3-(3-Furyl)alanineModerate (Aromatic fit)High (Amide bond exposed)~2-5xModerate
Backbone Only N-Methyl-PhenylalanineHigh (Aromatic fit)Low (Steric block)~15-20xHigh
Dual Modification N-Me-3-(3-Furyl)alanine Low (Poor fit) Very Low (Steric block) >50x Superior
Performance Analysis
  • Vs. Native L-Phe: The native peptide is rapidly degraded (minutes). The dual modification extends this to hours or days depending on the sequence context.

  • Vs. N-Me-Phe: While N-methylation of Phenylalanine significantly improves stability, the side chain is still a perfect fit for Chymotrypsin-like enzymes. Replacing the benzene ring with a furan ring (Furylalanine) adds a second layer of protection by lowering the binding constant (

    
    ).
    
  • Synergy: The combination is non-additive; it provides exponential stability improvements because the enzyme can neither effectively bind nor catalytically turn over the substrate.

Experimental Protocols

Synthesis Note: Acid Sensitivity

Critical Warning: The furan ring in 3-(3-furyl)alanine is electron-rich and susceptible to acid-catalyzed degradation (polymerization or ring opening) during the final cleavage step of Solid Phase Peptide Synthesis (SPPS).

Optimized Cleavage Cocktail: Standard TFA/Water cocktails are insufficient. You must use specific scavengers to protect the furan ring.

  • Reagent: Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIPS)

  • Ratio: 88 : 5 : 5 : 2

  • Avoid: 1,2-ethanedithiol (EDT) if possible, as it can sometimes react with furan under harsh conditions, though some protocols use it. Dithiothreitol (DTT) is a safer thiol alternative if needed.

In Vitro Stability Assay Workflow

This protocol validates the stability claim using a Chymotrypsin challenge, the gold standard for aromatic residue stability.

Reagents:

  • 
    -Chymotrypsin (bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: Tryptophan or a stable non-peptide marker.

Step-by-Step Protocol:

  • Preparation: Dissolve peptide to 1 mM in Buffer. Prepare Enzyme stock at 10 units/mL.

  • Incubation: Mix Peptide and Enzyme (Ratio 100:1 w/w) at 37°C.

  • Sampling: Aliquot 50

    
     at time points: 0, 15, 30, 60, 120, 240 min, and 24h.
    
  • Quenching: Immediately add 50

    
     of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into RP-HPLC or LC-MS.

  • Calculation: Plot % remaining peptide vs. time. Fit to pseudo-first-order kinetics (

    
    ) to determine 
    
    
    
    .
Stability Assay Visualization

StabilityAssay cluster_Timeline Sampling Timepoints Start Start: Peptide + Protease (pH 7.8, 37°C) T0 T=0 min Start->T0 T15 T=15 min T0->T15 Quench Quench Reaction (1% Formic Acid/ACN) T0->Quench T60 T=60 min T15->T60 T15->Quench T24h T=24 hrs T60->T24h T60->Quench T24h->Quench Analyze LC-MS Analysis (Quantify Parent Peak) Quench->Analyze Result Calculate Half-Life (t1/2) Analyze->Result

Figure 2: Workflow for determining enzymatic half-life (


). Strict time-point quenching is critical for accurate kinetic modeling.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Diwt, M., et al. (2025). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Communications. Link

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Link

  • Engebretsen, M., et al. (2016). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science. Link

  • Werner, H.M., et al. (2021). Cyclization and N-methyl-l-alanine improve the protease stability and cytosolic access of SUPR4B1W. Nature Chemical Biology. Link

The Methyl Effect: A Comparative Guide to N-Methylated Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different N-Methylated Amino Acids Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide therapeutics, the "Methyl Effect"—the strategic introduction of a methyl group onto the amide nitrogen—is a transformative tool.[1][2] It is not merely a chemical modification; it is a structural switch that governs metabolic stability, membrane permeability, and conformational rigidity. This guide provides a technical comparison of N-methylation methodologies and their downstream impact on peptide performance, designed for medicinal chemists and application scientists.

Part 1: Comparative Synthesis Methodologies

The synthesis of N-methylated peptides poses unique challenges, primarily steric hindrance and racemization. We compare the three dominant workflows: Classical Solution Phase (Building Blocks) , On-Resin Reductive Amination , and the Fukuyama-Mitsunobu (o-NBS) Method .

Table 1: Technical Comparison of N-Methylation Strategies
FeatureMethod A: Pre-Synthesized Building Blocks Method B: On-Resin Reductive Amination Method C: Fukuyama-Mitsunobu (o-NBS)
Mechanism Standard coupling of Fmoc-N(Me)-AA-OHImine formation (HCHO) followed by reduction (NaBH₃CN)Sulfonamide activation (o-NBS), alkylation, deprotection
Site Specificity Absolute (Pre-defined)High (Orthogonal protection required)Excellent (Site-specific on resin)
Racemization Risk High (during activation/coupling)LowNegligible (Base-catalyzed)
Steric Scope Limited by commercial availabilityFails with bulky residues (Val, Ile)Works well for most residues
Cost High (Expensive building blocks)LowModerate (Reagents are cheap)
Best For Routine synthesis, single modificationsSimple, non-bulky residues (Gly, Ala)Complex sequences, library generation
Deep Dive: The Causality of Choice
  • Why Method C (o-NBS) is the Gold Standard: Unlike reductive amination, which struggles with steric bulk (e.g., N-Me-Val), the o-NBS method activates the nitrogen by increasing the acidity of the N-H proton (pKa ~11), allowing alkylation under mild basic conditions (DBU or MTBD) with dimethyl sulfate. This avoids the harsh conditions that lead to diketopiperazine formation or racemization.

  • The Racemization Trap: N-methyl amino acids are prone to racemization during activation because the absence of the amide proton prevents the formation of a stabilizing H-bond network, making the

    
    -proton more acidic and susceptible to base-catalyzed abstraction.
    

Part 2: Physicochemical & Biological Performance

N-methylation fundamentally alters the energy landscape of the peptide backbone.

Metabolic Stability

The primary driver for N-methylation is proteolytic resistance. The methyl group sterically occludes the scissile bond from proteases.

Table 2: Comparative Half-Life Data (Model Hexapeptides) Data synthesized from standard metabolic stability assays (Human Plasma).

Peptide VariantModificationt1/2 (min)Fold Improvement
Native Sequence H-Ala-Leu-Gly-Phe-OH~151.0x
Single N-Me H-Ala-N(Me)Leu -Gly-Phe-OH~1208.0x
Multiple N-Me H-Ala-N(Me)Leu -Gly-N(Me)Phe -OH>360>24x
Membrane Permeability & The "Chameleonic" Effect

N-methylation removes a hydrogen bond donor (NH), reducing the desolvation energy required to enter the lipid bilayer. However, the effect is non-linear.

  • Mechanism: Strategic methylation allows peptides to adopt "chameleonic" properties—burying polar groups internally (via intramolecular H-bonds) in lipophilic environments while exposing them in aqueous media.

  • Critical Insight: Random methylation can decrease permeability by locking the peptide in a conformation that exposes polar side chains.

Conformational Constraints (Cis/Trans Equilibrium)

Unlike standard amides (trans-favored,


), N-methyl amides have a lower energy barrier for cis isomers (

).
  • Impact: This promotes turn structures (e.g.,

    
    -turns) essential for macrocyclization.
    
  • Example: In Cyclosporine A, the N-methylated residues facilitate the specific cis-amide bond required for its bioactivity.

Part 3: Visualization of the Workflow

The following diagram illustrates the Fukuyama-Mitsunobu (o-NBS) Cycle , the most robust protocol for introducing N-methyl amino acids during Solid Phase Peptide Synthesis (SPPS).

NBS_Methylation_Cycle Start Resin-Bound Peptide (Free N-Terminus) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Activation Intermediate1 Sulfonamide Activated Species (Increased N-H Acidity) Step1->Intermediate1 Step2 2. Alkylation (DBU, Dimethyl Sulfate) Intermediate1->Step2 Methylation Intermediate2 N-Methylated Sulfonamide Step2->Intermediate2 Step3 3. Deprotection (Mercaptoethanol, DBU) Intermediate2->Step3 Cleavage of o-NBS End N-Methylated Peptide (Ready for Coupling) Step3->End Coupling Difficult Coupling Step (Use HATU/HOAt or BTC) End->Coupling Next AA

Caption: The o-NBS site-specific methylation cycle on solid support. Note the activation of the amine via sulfonylation to facilitate mild alkylation.

Part 4: Experimental Protocols

Protocol 1: Site-Specific On-Resin N-Methylation (o-NBS Method)

This protocol is self-validating via the chloranil test (secondary amine detection).

Reagents:

  • Activation: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine.

  • Alkylation: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl sulfate (DMS).[3]

  • Deprotection: 2-Mercaptoethanol (2-ME), DBU.[4]

  • Solvent: N-methylpyrrolidone (NMP).[5]

Step-by-Step Workflow:

  • Sulfonylation: Treat the resin-bound peptide (free amine) with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 15 min at RT. Wash with NMP (5x).

    • Validation: Kaiser test should be negative (no free primary amine).

  • Methylation: Add DBU (3 eq) in NMP, followed immediately by DMS (10 eq) . Agitate for 10 min. Repeat this step once to ensure completion. Wash with NMP.[4]

  • Deprotection: Treat resin with 2-ME (10 eq) and DBU (5 eq) in NMP for 5 min.[4] Repeat this step twice.

    • Validation: Chloranil test should be positive (blue/green beads indicating secondary amine). Kaiser test will be negative or reddish-brown (false negative is common for secondary amines).

  • Coupling the Next Residue:

    • Critical Step: Coupling to an N-methylated residue is sterically hindered.[3] Use HATU (2 eq) / HOAt (2 eq) / DIEA (4 eq) and double couple for 2 hours. For extremely difficult couplings, use Bis(trichloromethyl)carbonate (BTC) .[3]

Protocol 2: Solution Phase Synthesis of Fmoc-N(Me)-AA-OH

For generating building blocks when commercial options are unavailable.

  • Preparation: Start with Fmoc-AA-OH.

  • Oxazolidinone Formation: Reflux Fmoc-AA-OH with paraformaldehyde and p-toluenesulfonic acid in toluene. Water is removed via Dean-Stark trap. This forms the oxazolidinone ring, protecting the carboxyl and activating the nitrogen.

  • Reductive Ring Opening: Treat the oxazolidinone with Triethylsilane (TES) and TFA. This opens the ring, yielding the Fmoc-N(Me)-AA-OH with high enantiomeric purity.

    • Note: This "Freidinger Lactam" method is superior for preserving chirality compared to direct alkylation methods.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society. Link

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids: Synthesis and Applications. Mini-Reviews in Medicinal Chemistry. Link

Sources

Technical Comparison Guide: Cytotoxicity Profiling of N-Methyl-3-(3-Furyl)Alanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical considerations and protocols for evaluating the cytotoxicity of N-methyl-3-(3-furyl)alanine peptides . These non-canonical peptides combine the metabolic stability of N-methylation with the reactive potential of a furan moiety, creating a unique toxicological profile that demands specific assay selection.

Executive Summary & Mechanism of Action

N-methyl-3-(3-furyl)alanine is a structural hybrid found in bioactive peptides such as rhizonin A.[1] Its cytotoxicity is governed by two opposing forces:

  • N-Methylation: Increases proteolytic stability and membrane permeability, extending the peptide's half-life and intracellular residence time.

  • Furan Moiety: A "pro-toxic" handle. The furan ring itself is often chemically inert but is bioactivated by Cytochrome P450 enzymes (specifically CYP2E1) into reactive enedials (e.g., cis-2-butene-1,4-dial). These intermediates crosslink proteins and DNA, leading to delayed cytotoxicity.

The Critical Consequence: Standard cytotoxicity screens using metabolically incompetent cells (e.g., CHO, HeLa) often yield false negatives . Effective profiling requires assays that account for metabolic activation and mitochondrial disruption.

Comparative Analysis of Cytotoxicity Assays

The following table compares the three primary assay modalities for this specific peptide class.

FeatureATP Luminescence (CellTiter-Glo) Tetrazolium Reduction (MTT/MTS) Membrane Integrity (LDH Release)
Primary Readout Intracellular ATP (Metabolic Energy)Mitochondrial Dehydrogenase ActivityLactate Dehydrogenase (Membrane Leakage)
Suitability for Furan Peptides High Low to Moderate Moderate (Confirmatory)
Sensitivity < 10 cells/well~1,000 cells/well~2,000 cells/well
Interference Risk Low (Lytic endpoint eliminates metabolic flux issues)High (Furan metabolites may alter redox potential)Low
Detection Window Early (ATP drops before membrane failure)IntermediateLate (Necrosis/Lysis)
Throughput Ultra-High (Flash luminescence)Medium (Incubation required)High
Why ATP Luminescence is the Gold Standard here:
  • Sensitivity to Mitochondrial Toxins: Furan metabolites often target mitochondrial proteins. ATP levels drop immediately upon mitochondrial dysfunction, whereas dehydrogenase activity (MTT) may persist temporarily, masking early toxicity.

  • Lytic Protocol: The ATP assay lyses cells immediately.[2] This stops the metabolic machinery, preventing the furan moiety from further reacting with the assay reagents—a known risk in long-incubation tetrazolium assays.

Strategic Workflow: The "Metabolic Competence" Loop

To avoid false negatives, you must validate cytotoxicity in both metabolically competent and incompetent lines.

G Start Test Peptide: N-Me-3-(3-Furyl)Ala Split Select Cell Models Start->Split Model_A Metabolically Incompetent (e.g., HeLa, CHO) Lacks CYP450 Split->Model_A Model_B Metabolically Competent (e.g., HepG2, Primary Hepatocytes) High CYP450 Expression Split->Model_B Assay Run ATP Luminescence Assay (24h & 48h) Model_A->Assay Model_B->Assay Result_A Result A: Low Toxicity Assay->Result_A In HeLa Result_B Result B: High Toxicity Assay->Result_B In HepG2 Analysis Calculate Metabolic Ratio (IC50 A / IC50 B) Result_A->Analysis Result_B->Analysis Conclusion_1 Ratio > 2.0 Bioactivation Required (Hepatotoxicity Risk) Analysis->Conclusion_1 High Diff Conclusion_2 Ratio ~ 1.0 Direct Cytotoxicity (Membrane Lysis) Analysis->Conclusion_2 No Diff

Caption: Decision tree for distinguishing direct peptide toxicity from furan-mediated bioactivation.

Detailed Experimental Protocols

Protocol A: ATP Luminescence Assay (Recommended)

Objective: Quantify viable cells based on ATP levels in a metabolically competent model (HepG2).

Materials:

  • Cells: HepG2 (ATCC HB-8065) cultured in EMEM + 10% FBS.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase mix.

  • Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment and metabolic normalization.

    • Note: HepG2 cells clump; ensure single-cell suspension during seeding to reduce variance.

  • Peptide Treatment:

    • Prepare a 100x stock of the N-methyl-3-(3-furyl)alanine peptide in DMSO.

    • Dilute in culture media to achieve final concentrations (e.g., 0.1 µM – 100 µM). Keep final DMSO < 0.5%.

    • Add 100 µL of treatment media to wells.[3] Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate for 48 hours .

    • Reasoning: Furan bioactivation is time-dependent. 24h is often insufficient to observe the secondary effects of protein crosslinking.

  • Assay Reaction:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (22°C) for 30 mins.

    • Add 100 µL of reagent directly to each well (1:1 ratio).

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate stationary for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence (integration time: 0.5–1.0 sec) on a multimode plate reader.

Protocol B: LDH Release (Confirmatory for Necrosis)

Objective: Confirm if the peptide causes membrane rupture (necrosis) vs. apoptosis.

  • Setup: Use the supernatant from the setup in Protocol A (before adding ATP reagent).

  • Transfer: Transfer 50 µL of culture supernatant to a fresh clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (Acetic acid or SDS).

  • Read: Measure Absorbance at 490 nm.

    • Calculation: % Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control) * 100.

    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High ATP drop, Low LDH release Apoptosis or Metabolic Arrest. The peptide impairs mitochondrial function without rupturing the membrane.Confirm with Caspase-3/7 assay.
High ATP drop, High LDH release Necrosis. Rapid membrane lysis. Likely a direct effect of the peptide's amphipathicity (N-methylation increases lipophilicity).Check hemolytic activity (RBC assay) to rule out non-specific lysis.
Toxicity in HepG2 but not HeLa Bioactivation confirmed. The furan ring is being converted to a reactive intermediate.This is a "red flag" for hepatotoxicity in vivo.
High background in MTT (Purple) Chemical interference. The furan ring may be reducing the tetrazolium salt non-enzymatically.Switch to ATP assay immediately.

References

  • El Maddah, F., Nazir, M., & König, G. M. (2017).[4] The Rare Amino Acid Building Block 3-(3-furyl)-Alanine in the Formation of Non-ribosomal Peptides.[4][5] Natural Product Communications, 12(1).[4]

  • Cree, I. A., & Andreotti, P. E. (1997).[6] Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro, 11(5), 553-556.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[7]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-methyl-3-(3-furyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of N-methyl-3-(3-furyl)alanine. As a compound with limited publicly available safety data, a conservative approach grounded in the analysis of its structural motifs—the N-methylated amino acid core and the furan ring—is paramount. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment.

Hazard Assessment: A Synthesis of Structural Precedents

Due to the absence of a specific Safety Data Sheet (SDS) for N-methyl-3-(3-furyl)alanine, we must infer its potential hazards from related structures. The primary concerns are respiratory, skin, and eye irritation from the amino acid component in solid form, and the potential reactivity associated with the furan moiety.

ComponentKnown HazardsRelevant Precautions
N-methyl-alanine Core In solid form, similar amino acids can cause skin, eye, and respiratory irritation if inhaled as dust.[1][2][3]Minimize dust generation; use appropriate respiratory, eye, and skin protection.[4][5][6]
Furan Ring Furan itself can form explosive peroxides upon exposure to air and reacts violently with strong oxidizing agents and acids.[7]Handle in a well-ventilated area, preferably a fume hood. Avoid contact with incompatible materials.[7][8]

This synthesized assessment mandates that N-methyl-3-(3-furyl)alanine be handled as a substance that is, at a minimum, an irritant with unknown reactivity, requiring stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

The Core of Safe Handling: Engineering and Administrative Controls

Before any personal protective equipment is selected, the primary lines of defense must be established. The causality is simple: preventing exposure is inherently safer than relying solely on barriers.

  • Engineering Control - The Chemical Fume Hood: All manipulations involving solid N-methyl-3-(3-furyl)alanine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control to prevent the inhalation of fine particulates and potential exposure to any volatile decomposition products.

  • Administrative Control - Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked, and access should be limited to trained personnel. All surfaces in this area should be decontaminated after each use.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following protocols outline the minimum required PPE for routine handling and emergency situations.

Routine Handling: Weighing and Solution Preparation

This workflow applies to standard laboratory operations where the risk of significant spills is low, but the potential for dust generation and minor splashes is present.

Step-by-Step PPE Protocol:

  • Body Protection: Don a clean, flame-resistant laboratory coat. The coat must be fully buttoned to provide maximum coverage.[8]

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Respiratory Protection: When handling the powder (e.g., weighing), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust particles.[6] All work must still be performed within a chemical fume hood.

  • Hand Protection: Wear chemical-resistant nitrile gloves.[9] Before use, inspect gloves for any signs of degradation or puncture. For procedures involving extended handling or the use of solvents, consider double-gloving.

  • Foot Protection: Wear closed-toe shoes that fully cover the foot.[8]

Spill Response Protocol

An immediate and correct response to a spill is critical to preventing wider contamination and exposure.

For a Small Spill (<1 gram) of Solid Material:

  • Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess PPE: Ensure you are wearing the full routine handling PPE, including an N95 respirator.

  • Contain and Clean: Gently cover the spill with absorbent pads or sand to prevent the powder from becoming airborne. Carefully sweep the material into a designated waste container. Do not use a dry cloth or paper towel, as this will generate dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (>1 gram) or any Liquid Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Inform the laboratory supervisor and the institutional safety officer.

  • Secure the Area: Close the doors to the affected area and post a warning sign.

  • Professional Cleanup: Do not attempt to clean a large spill without specialized training and equipment, which may include a supplied-air respirator.[7] A typical Level C ensemble, including a full-face air-purifying respirator and chemical-resistant clothing, may be required.[10]

PPE Donning and Doffing: The Self-Validating Sequence

The order of donning and doffing PPE is crucial to prevent cross-contamination. This sequence is a self-validating check to ensure contaminants are not transferred from the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (N95) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Peel off) Don4->Doff1 Perform Work Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow

Disposal Plan: A Critical Final Step

Proper disposal prevents the introduction of hazardous materials into the environment and protects waste handlers.

  • Solid Waste: All solid waste contaminated with N-methyl-3-(3-furyl)alanine, including used gloves, respirator cartridges, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.[11]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these detailed protocols, researchers can confidently and safely handle N-methyl-3-(3-furyl)alanine, ensuring both personal safety and the integrity of their scientific work. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs).

References

  • Metasci. Safety Data Sheet N-Acetyl-L-alanine.

  • Fisher Scientific. SAFETY DATA SHEET - N-Methyl-DL-alanine.

  • Fisher Scientific. SAFETY DATA SHEET - L-Alanine.

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Alanine monohydrate.

  • Apollo Scientific. Safety Data Sheet: N-Lauroyl-L-alanine.

  • The Good Scents Company. N-methyl alanine Information.

  • Carl ROTH. DL-Alanine - Safety Data Sheet.

  • ECHEMI. N-Formylalanine SDS, 5893-10-7 Safety Data Sheets.

  • AAPPTec. Safety Data Sheet - Fmoc-3-(2-furyl)-L-alanine.

  • Lackner, G. (2020). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. SAGE Publications Inc.

  • National Center for Biotechnology Information. 3-Furylalanine. PubChem Compound Database.

  • BenchChem. Synthesis of N-Methyl-L-alanine: A Technical Guide.

  • Western Carolina University. Standard Operating Procedure for the use of Furan.

  • Thermo Fisher Scientific. Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.

  • Sigma-Aldrich. N-methyl-dl-alanine properties.

  • ChemicalBook. N-Methyl-L-alanine | 3913-67-5.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.